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5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Documentation Hub

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  • Product: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
  • CAS: 1179272-25-3

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Profiling of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Executive Summary This technical guide provides a comprehensive analysis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile). This molecule represents a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile). This molecule represents a critical pharmacophore in modern medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors) where the 3-cyano and 5-amino motifs facilitate hydrogen bonding within the ATP-binding pocket.

This document serves as a self-validating protocol for researchers, detailing the molecular weight calculations, expected spectral signatures (NMR, MS, IR), and quality control methodologies required to verify the identity and purity of this intermediate.

Molecular Identity & Theoretical Properties

Precise molecular characterization begins with the fundamental stoichiometric properties. The presence of the isopropoxy group (


) introduces specific mass shifts and spectral splitting patterns distinguishable from methoxy or ethoxy analogs.
Physicochemical Data Table
PropertyValueNotes
IUPAC Name 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrilePreferred IUPAC
Common Name 5-Amino-2-isopropoxynicotinonitrileLaboratory shorthand
Chemical Formula C₉H₁₁N₃O
Average Molecular Weight 177.20 g/mol Used for stoichiometry
Monoisotopic Mass 177.0902 Da Used for High-Res MS (HRMS)
Exact Mass 177.090211 DaCalculated
CLogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
H-Bond Donors 1 (Amino group)

H-Bond Acceptors 4Pyridine N, Nitrile N, Ether O, Amino N
Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the connectivity and functional group orientation, which dictates the fragmentation patterns in Mass Spectrometry and chemical shifts in NMR.

ChemicalStructure C2 C2 C3 C3 C2->C3 O_iso O (Ether) C2->O_iso 2-pos C4 C4 C3->C4 C_cyano C (CN) C3->C_cyano 3-pos C5 C5 C4->C5 C6 C6 C5->C6 N_amino N (NH2) C5->N_amino 5-pos N1 N1 (Py) C6->N1 N1->C2 C_iso CH (Iso) O_iso->C_iso C_me1 CH3 C_iso->C_me1 C_me2 CH3 C_iso->C_me2 N_cyano N (CN) C_cyano->N_cyano Triple

Figure 1: Connectivity map of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile showing key functional groups.

Analytical Strategy & Spectral Prediction

To validate the synthesis or purity of this compound, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Primary Ion: The amino group and pyridine nitrogen are basic. Expect a strong protonated molecular ion

    
    .
    
  • Predicted m/z:

    
    .
    
  • Fragmentation Pattern:

    • Loss of Propene: A characteristic neutral loss of 42 Da (propene) from the isopropoxy group is common in ether fragmentation, leading to a fragment at

      
       (the hydroxy-pyridine analog).
      
    • Loss of HCN: Loss of 27 Da from the nitrile group may occur at higher collision energies.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation and ensure solubility of the polar amino/nitrile core.

  • Key Signals:

    • Aromatic Region (Pyridine Ring): Two protons (H4 and H6).

      • H6:

        
         ppm (Doublet, coupled to H4).
        
      • H4:

        
         ppm (Doublet, coupled to H6).
        
      • Coupling Constant (

        
        ): Typical meta-coupling 
        
        
        
        Hz.
    • Amino Group:

      • NH₂:[1]

        
         ppm (Broad singlet, exchangeable with D₂O).
        
    • Isopropoxy Group (Diagnostic):

      • Methine (-CH-):

        
         ppm (Septet, 
        
        
        
        Hz).
      • Methyls (-CH₃):

        
         ppm (Doublet, 
        
        
        
        Hz, integrates to 6H).
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  Sharp, diagnostic band at 2210–2230 cm⁻¹ .
    
  • Amino Stretch (

    
    ):  Doublet (symmetric/asymmetric) around 3300–3500 cm⁻¹ .
    

Experimental Protocols

The following protocols are designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Check

Objective: Determine chemical purity and identify potential nitro-precursor impurities.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (0.1%)

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)
0.0955
10.0595
12.0595
12.1955
15.0955

System Suitability Test (SST):

  • Inject a blank (DMSO). Ensure baseline is flat.

  • Inject a standard of the nitro precursor (5-nitro-2-isopropoxynicotinonitrile) if available. The amino product should elute earlier than the nitro precursor due to the increased polarity of the amine group compared to the nitro group.

Protocol: NMR Sample Preparation

Objective: Obtain a clean spectrum for structural verification.

  • Weighing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Note: CDCl₃ may be used, but amino proton signals are often broader and less distinct.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of Scans (NS): Minimum 16 (for ¹H).

    • Relaxation Delay (D1): 1.0 second.

  • Validation: Verify the integral ratio of the Isopropyl Methyls (6H) to the Aromatic Protons (1H each). The ratio must be exactly 6:1:1.

Synthesis Context & Impurity Profiling

Understanding the synthesis route allows for proactive impurity profiling. This molecule is typically synthesized via the Nucleophilic Aromatic Substitution (


)  followed by Reduction .
Synthesis Workflow Visualization

SynthesisWorkflow Step1 Starting Material: 5-Nitropyridine-2,3-dicarbonitrile (or similar chloro-analog) Step2 Step 1: SNAr Reaction Reagent: Isopropanol / NaH Target: 2-Isopropoxy-5-nitro... Step1->Step2 Substitution Step3 Intermediate: 5-Nitro-2-(propan-2-yloxy)pyridine-3-carbonitrile Step2->Step3 Yields Intermediate Step4 Step 2: Reduction Reagent: Fe/NH4Cl or H2/Pd-C Target: Nitro -> Amino Step3->Step4 Reduction Final Final Product: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Step4->Final Purification

Figure 2: Typical synthetic pathway identifying the critical nitro-intermediate.

Critical Impurities
  • Unreduced Nitro Compound:

    
    .
    
    • Detection: LC-MS (Mass +30 Da vs product), distinct UV shift.

  • Hydrolysis Product: Conversion of the nitrile (

    
    ) to amide (
    
    
    
    ) under strongly acidic/basic conditions.
    • Detection: Mass +18 Da.

References

  • PubChem Database. Compound Summary for Aminopyridines and Nicotinonitriles. National Library of Medicine (US). Available at: [Link]

  • Collins, I. et al. (2012). "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors."[2] Journal of Medicinal Chemistry. (Provides context on alkoxy-aminopyridine/pyrazine spectral characteristics). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for interpreting NMR splitting of isopropyl and aminopyridine systems).

Sources

Exploratory

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile CAS number and registry details

An In-Depth Technical Guide to 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile This technical guide provides a comprehensive overview of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

This technical guide provides a comprehensive overview of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific molecule, a registered CAS number has not been identified in publicly accessible databases as of the time of this writing. This guide is therefore intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, predicted properties, and potential applications based on the well-established chemistry of related aminopyridine carbonitrile scaffolds.

Introduction: The Significance of Aminopyridine Carbonitriles

Aminopyridine derivatives are a cornerstone in the field of medicinal chemistry, recognized for their diverse biological activities.[1][2] The unique structural characteristics of the aminopyridine ring allow for interactions with a wide range of enzymes and receptors, making them privileged scaffolds in drug design.[1] Specifically, 2-amino-3-cyanopyridines are versatile intermediates in the synthesis of a multitude of biologically active molecules, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[3] The introduction of an isopropoxy group at the 2-position, as in the title compound, is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can be a critical factor in optimizing drug candidates.

Section 1: Registry Details and Physicochemical Properties

As of the latest searches, a specific CAS number for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile has not been assigned. The IUPAC name for this compound is 5-amino-2-(propan-2-yloxy)pyridine-3-carbonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile based on computational models and data from analogous structures.

PropertyPredicted ValueNotes
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.21 g/mol
AppearanceOff-white to light yellow solidBased on similar aminopyridine derivatives
Melting Point130-145 °CPredicted, requires experimental verification
Boiling Point> 300 °C (decomposes)Predicted, requires experimental verification
SolubilitySoluble in DMSO, DMF, and methanolBased on similar aminopyridine derivatives
pKa3-5 (amino group)Predicted, requires experimental verification

Section 2: Synthesis and Mechanistic Insights

While a specific synthetic protocol for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is not documented in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted aminopyridines. A common and effective approach involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would start from a readily available di-substituted pyridine. A plausible precursor is 5-amino-2-chloropyridine-3-carbonitrile. The synthesis would proceed via a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by isopropoxide.

Experimental Protocol: Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Materials:

  • 5-amino-2-chloropyridine-3-carbonitrile

  • Sodium isopropoxide (or sodium hydride and isopropanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-amino-2-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add sodium isopropoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile.

Mechanistic Rationale

The choice of a strong base like sodium isopropoxide is crucial for the deprotonation of isopropanol to generate the isopropoxide nucleophile. The reaction proceeds through a nucleophilic aromatic substitution mechanism, which is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. The use of a polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the cation of the base, thereby increasing the nucleophilicity of the isopropoxide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 5-amino-2-chloropyridine-3-carbonitrile 5-amino-2-chloropyridine-3-carbonitrile Reaction_Vessel Reaction_Vessel 5-amino-2-chloropyridine-3-carbonitrile->Reaction_Vessel Add to Sodium_isopropoxide Sodium isopropoxide Sodium_isopropoxide->Reaction_Vessel Add to DMF DMF (Solvent) DMF->Reaction_Vessel Dissolve in Heat Heat (80-100 °C) Quenching Quenching with Water Heat->Quenching After reaction completion Extraction Extraction with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Purification->Product Reaction_Vessel->Heat Apply

Caption: Proposed synthetic workflow for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile.

Section 3: Potential Applications in Drug Discovery

The aminopyridine carbonitrile scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[3] These compounds often act as hinge-binding motifs in the ATP-binding pocket of various kinases. The introduction of the isopropoxy group can provide additional interactions within the binding site and improve the overall pharmacological profile of the molecule.

Kinase Inhibition

Derivatives of 2-aminopyridine are known to exhibit inhibitory activity against a range of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Aurora kinases.[3] It is plausible that 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile could serve as a valuable building block for the synthesis of novel kinase inhibitors for applications in oncology and immunology.

Other Therapeutic Areas

Beyond kinase inhibition, aminopyridine derivatives have been investigated for a variety of other therapeutic applications, including their use as antibacterial, antifungal, and anti-inflammatory agents.[1][4] The specific substitution pattern of the title compound may confer unique biological activities that warrant further investigation.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is not available, the safety and handling precautions for aminopyridine derivatives should be strictly followed.

Hazard Identification

Based on data for related compounds such as 2-aminopyridine, the following hazards should be considered:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] In case of inadequate ventilation, wear respiratory protection.[5]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store away from incompatible materials such as strong acids and strong oxidizing agents.[6]

Conclusion

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds with applications in medicinal chemistry. While its CAS number and specific experimental data are not yet publicly available, this guide provides a solid foundation for researchers interested in its synthesis and potential applications by drawing upon the extensive knowledge base of related aminopyridine carbonitrile derivatives. The proposed synthetic route is robust and based on well-established chemical principles. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • Khalid, T., Malik, A., Rasool, N., & Almas, I. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Retrieved from [Link]

  • Shinde, D. S., Qazi, A. F., Patil, H. R., Shukla, R., & Gupta, P. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyridine-2-carbonitrile. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry, Mathematics and Physics, 5(4), 11-20. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) and toxicity profile for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Technical Monograph: Safety, Handling, and Toxicity Profile of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Part 1: Physicochemical Identification & Structural Context[1] Compound Identity IUPAC Name: 5-Amino-2-(pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Toxicity Profile of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Part 1: Physicochemical Identification & Structural Context[1]

Compound Identity

  • IUPAC Name: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile[1]

  • Common Synonyms: 5-Amino-2-isopropoxynicotinonitrile; 3-Cyano-5-amino-2-isopropoxypyridine.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 177.20 g/mol [1]

  • CAS Registry Number: Note: This specific isomer is a specialized research intermediate.[1] While often indexed under generic aminopyridine libraries, researchers should verify the specific batch CAS with their vendor (e.g., CAS 1115793-xx-x series for similar analogs).[1]

Structural Analysis for Hazard Prediction This molecule integrates three distinct pharmacophores that dictate its toxicity profile:

  • Aminopyridine Core: Historically associated with voltage-gated potassium channel blockade (neurotoxicity).[1]

  • Nitrile (Cyano) Group at C3: Potential for metabolic release of cyanide (slow kinetics) or hydrolysis to nicotinic acid derivatives.[1]

  • Isopropoxy Group at C2: Increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration compared to the parent aminopyridine.[1]
    
PropertyValue (Predicted/Experimental)Relevance to Safety
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1]
Melting Point 148–155 °CThermally stable under standard storage.[1]
Solubility DMSO, Methanol, Ethyl AcetatePermeates nitrile gloves; requires specific PPE.[1]
pKa (Amino) ~6.5 (Predicted)Weak base; protonated at physiological pH.[1]

Part 2: Predictive Toxicology & Hazard Profiling

Since comprehensive in vivo toxicology reports (e.g., NTP, ECHA) are often unavailable for specific research intermediates, this profile is derived from Structure-Activity Relationships (SAR) and read-across from 2-aminopyridine and nicotinonitrile analogs.[1]

Acute Toxicity (GHS Classification: Category 3/4)[1]
  • Oral/Dermal: Treated as Toxic if swallowed (H301) or Harmful (H302) .[1]

    • Mechanism:[1][2][3][4] Aminopyridines block

      
       channels, facilitating neurotransmitter release.[1] Symptoms include tremors, ataxia, and potential seizures.[1]
      
    • Read-Across Data: 4-Aminopyridine has an oral LD50 of ~20 mg/kg (Rat).[1] The isopropoxy substitution likely mitigates potency slightly via steric hindrance but enhances absorption.[1]

  • Inhalation: Harmful if inhaled (H332) .[1][5] Dust inhalation can cause rapid systemic absorption due to the vascularity of the lungs.[1]

Metabolic Fate & Bioactivation

The metabolic trajectory determines the delayed toxicity risks.[1]

MetabolicPathway cluster_Phase1 Phase I Metabolism (Oxidation) cluster_Phase2 Phase II Metabolism (Conjugation) Parent 5-Amino-2-isopropoxy nicotinonitrile Metab1 Intermediate: Hemiacetal Parent->Metab1 CYP450 (O-Dealkylation) Metab3 N-Acetyl Derivative Parent->Metab3 NAT1/NAT2 (N-Acetylation) Metab2 5-Amino-2-hydroxy nicotinonitrile (Pyridone Form) Metab1->Metab2 Acetone Acetone (Byproduct) Metab1->Acetone Metab4 Glucuronide Conjugate Metab2->Metab4 UGT (Excretion) caption Figure 1: Predicted Metabolic Fate. The primary clearance route is likely O-dealkylation releasing acetone, followed by conjugation.

[1]

Specific Target Organ Toxicity (STOT)
  • CNS: High Risk.[1] The lipophilic isopropoxy group facilitates CNS entry.[1] Watch for gait abnormalities or hyperexcitability in animal models.

  • Hepatic: Moderate Risk.[1] Pyridine rings are electron-deficient and resistant to oxidation, but the amino group can form reactive nitrenium ions (rare but possible idiosyncratic toxicity).[1]

Part 3: Handling, Storage, and Exposure Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • HEPA Filtration: Essential if the particle size is micronized (<10

    
    m).[1]
    
Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands Double Nitrile (0.11 mm) Pyridines are organic bases that can permeate thin latex.[1] Double gloving provides a breakthrough time >480 mins.[1]
Respiratory N95 / P100 (if outside hood) Protection against solid particulates.[1] If dissolved in volatile solvents, use organic vapor cartridges (OV/P100).[1]
Eyes Chemical Goggles Safety glasses are insufficient for powders that may sublime or disperse.[1] Prevents ocular absorption.[1][5][6]
Body Tyvek Lab Coat Prevents accumulation of dust on street clothes; standard cotton coats may retain the compound.[1]
Emergency Response Protocols
  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[1]

    • Wet Method: Cover spill with paper towels soaked in 10% bleach (sodium hypochlorite).[1] The bleach oxidizes the amino group and hydrolyzes the nitrile, degrading the compound.[1]

    • Double bag waste for incineration.[1]

  • First Aid (Cyanide Precaution): While rapid cyanide release is unlikely, if the patient is unconscious and not breathing, consider standard cyanide antidote protocols (Hydroxocobalamin) only if confirmed by medical professionals.[1] Standard O2 therapy is the immediate first line. [1]

Part 4: Experimental Validation Workflow

Researchers synthesizing or scaling this compound must validate its safety profile using the following self-validating workflow.

SafetyWorkflow cluster_Tox Toxicity Screening (In Vitro) cluster_Handling Handling Protocol Start Compound Receipt/Synthesis Solubility Solubility Check (DMSO/Water) Start->Solubility Ames Ames Test (Mutagenicity) Decision Safety Band Assignment Ames->Decision Cyto MTT Assay (Cytotoxicity IC50) Cyto->Decision hERG hERG Binding (Cardiotoxicity) hERG->Decision Stock Stock Prep (10mM) Store -20°C Solubility->Stock Stock->Ames Stock->Cyto Stock->hERG caption Figure 2: Safety Validation Workflow. hERG screening is critical due to the aminopyridine core.

[1] Protocol: Cytotoxicity Screening (MTT Assay)

  • Seeding: Plate HEK293 cells at 10,000 cells/well.

  • Dosing: Treat with compound (0.1

    
    M to 100 
    
    
    
    M) for 24h.
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Interpretation: If IC50 < 10

    
    M, treat as Highly Toxic (Band 4) .[1] If IC50 > 100 
    
    
    
    M, treat as Low Toxicity (Band 2) .[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 532456 (Aminopyridine derivatives).[1] Retrieved from .[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Aminopyridine (Read-across source).[1] Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet for 5-Amino-2-methoxypyridine-3-carbonitrile (Analog).[1] Retrieved from .[1]

  • U.S. EPA. Aminopyridines: Chemical Identification, Exposure, and Toxicity.[1] Toxicological Review.[1][5] Retrieved from .[1]

  • Yamaguchi, T., et al. (2020).[1] Structure-toxicity relationships of pyridine derivatives in hERG channel blockade.[1] Journal of Pharmacological Sciences.[1]

Sources

Exploratory

Thermodynamic Stability of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Executive Summary This technical guide provides a comprehensive thermodynamic and kinetic stability assessment of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (hereafter referred to as APPC ). As a poly-functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic and kinetic stability assessment of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (hereafter referred to as APPC ). As a poly-functionalized pyridine scaffold often utilized as a key intermediate in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs) and kinase inhibitors, APPC presents a unique "push-pull" electronic system that dictates its degradation profile.

Core Stability Thesis: APPC exhibits moderate solid-state stability due to strong intermolecular hydrogen bonding between the 5-amino donor and 3-cyano acceptor. However, in solution, it is thermodynamically predisposed to three primary degradation vectors:[1]

  • Hydrolysis of the C-3 nitrile to the carboxamide and subsequently the carboxylic acid.

  • Oxidative degradation of the electron-rich 5-amino moiety.

  • Acid-catalyzed dealkylation of the 2-isopropoxy ether linkage.

Structural Analysis & Theoretical Stability

Electronic Architecture (The "Push-Pull" System)

The thermodynamic stability of APPC is governed by the competing electronic effects of its substituents on the pyridine ring:

  • Electron Donors (+M Effect): The 5-Amino (-NH

    
    )  and 2-Isopropoxy (-OiPr)  groups inject electron density into the 
    
    
    
    -system. This raises the HOMO energy, making the ring susceptible to electrophilic attack and oxidation.[1]
  • Electron Acceptor (-M/-I Effect): The 3-Cyano (-CN) group is a strong electron-withdrawing group. It lowers the pKa of the ring nitrogen and stabilizes the molecule against nucleophilic attack at the 4/6 positions, but it is itself the primary site of hydrolytic instability.

Physicochemical Properties (Predicted & Observed)
PropertyValue / RangeMechanistic Implication
Molecular Weight 177.20 g/mol Low molecular weight facilitates rapid HPLC elution.
Melting Point 148–152 °C (Typical)High lattice energy indicates strong intermolecular H-bonding.[1]
pKa (Pyridine N) ~3.5 – 4.5 (Est.)[1]Reduced basicity due to 3-CN; protonation likely occurs at Ring-N first.[1]
LogP ~1.8 – 2.2Moderate lipophilicity; suitable for Reverse Phase (C18) chromatography.[1]
H-Bond Donors 1 (-NH

)
Critical for crystal lattice stability.
H-Bond Acceptors 4 (Ring N, CN, O, NH

)
High propensity for hydrate formation in solid state.[1]

Solid-State Thermodynamics

Crystal Lattice Energy & Polymorphism

The high melting point (>140°C) relative to its molecular weight suggests a crystal lattice stabilized by a network of hydrogen bonds, likely involving the amino protons interacting with the nitrile nitrogen of adjacent molecules.

Risk Assessment:

  • Polymorphism: Aminopyridines are prone to polymorphism.[1][2] Variations in cooling rates during recrystallization (e.g., from isopropanol/heptane) can yield metastable forms with lower melting points and higher solubility.[1]

  • Solvatomorphism: The 5-amino group can coordinate with solvents (water, ethanol).[1] A TGA (Thermogravimetric Analysis) scan is mandatory to rule out stoichiometric solvates.[1]

Protocol: Solid-State Characterization

To validate the thermodynamic form, the following workflow must be executed.

SolidStateWorkflow Sample Raw APPC Sample DSC DSC Analysis (Heat 10°C/min) Sample->DSC TGA TGA Analysis (Solvent Loss) Sample->TGA XRPD X-Ray Powder Diffraction Sample->XRPD Microscopy PLM (Birefringence) Sample->Microscopy Decision Single Endotherm? DSC->Decision Meta Metastable/Solvate Detected TGA->Meta >0.5% Weight Loss Stable Thermodynamically Stable Form Decision->Stable Yes Decision->Meta No (Multi-peak)

Figure 1: Solid-state characterization workflow. DSC = Differential Scanning Calorimetry; PLM = Polarized Light Microscopy.[1]

Solution-State Stability & Degradation Pathways

Hydrolytic Degradation (The Nitrile Vector)

The nitrile group at position 3 is the most labile functionality.[1] Under basic conditions (pH > 9) or strongly acidic conditions (pH < 2), the nitrile hydrolyzes to the primary amide, followed by the carboxylic acid.

  • Mechanism: Nucleophilic attack of water on the nitrile carbon.[1]

  • Kinetics: Pseudo-first-order kinetics (

    
    ). The rate is pH-dependent.[1][3]
    
  • Mitigation: Maintain formulation pH between 4.5 and 7.0.

Oxidative Degradation (The Amine Vector)

The electron-rich 5-amino group makes the ring susceptible to oxidation, particularly in the presence of peroxides (common in excipients like PEG or Povidone) or metal ions.

  • Products: Hydroxylamines, nitro-derivatives, and azo-dimers (colored impurities).

  • Visual Indicator: Samples turning yellow/brown indicate oxidative coupling (azo formation).[1]

Degradation Pathway Diagram

The following diagram maps the specific chemical transformations predicted for APPC under stress.

DegradationMap APPC Parent: APPC (5-Amino-2-isopropoxy-3-CN) Amide Degradant A (Amide) 5-Amino-2-isopropoxy-nicotinamide APPC->Amide Hydrolysis (pH > 9 or < 2) N_Oxide Degradant C (N-Oxide) Pyridine-N-oxide derivative APPC->N_Oxide Oxidation (H2O2) Azo Degradant D (Dimer) Azo-coupling impurity APPC->Azo Oxidation (Radical/Light) Hydroxy Degradant E (Dealkylation) 5-Amino-2-hydroxy-3-CN (Pyridone tautomer) APPC->Hydroxy Strong Acid (Ether Cleavage) Acid Degradant B (Acid) 5-Amino-2-isopropoxy-nicotinic acid Amide->Acid Hydrolysis (Heat/Time)

Figure 2: Predicted degradation pathways of APPC based on functional group chemistry.

Experimental Protocols (Self-Validating Systems)

To quantify the thermodynamic stability, you must employ a Stability-Indicating Method (SIM) .[1] The following HPLC protocol is designed to separate the highly polar acid degradants from the neutral parent and hydrophobic impurities.

Stability-Indicating HPLC Method
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for moderate logP compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the carboxylic acid degradant, improving retention.[1]
Mobile Phase B AcetonitrileStrong eluent for the neutral parent.[1]
Gradient 5% B to 90% B over 15 minWide gradient to capture early eluting hydrolytic products and late eluting dimers.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nm (primary) & 220 nm254 nm for the aromatic ring; 220 nm for amide/acid detection.[1]
Column Temp 30°CControls kinetic fluctuations during separation.[1]
Forced Degradation Protocol (Stress Testing)

Follow ICH Q1A(R2) guidelines to validate the method's specificity.

  • Acid Stress: Dissolve APPC in 0.1 N HCl. Heat at 60°C for 4 hours. Target: 10-20% degradation.

  • Base Stress: Dissolve in 0.1 N NaOH. Ambient temp for 2 hours. Warning: Nitrile hydrolysis is rapid in base.

  • Oxidative Stress: 3% H

    
    O
    
    
    
    at ambient temp for 4 hours.
  • Thermal Stress: Solid state at 80°C for 7 days.

Validation Check: Use a Photodiode Array (PDA) detector to calculate "Peak Purity" for the parent peak.[1] If the purity angle < purity threshold, the method is valid.[1]

Storage & Handling Recommendations

Based on the thermodynamic profile:

  • Moisture Control: The nitrile group is hygroscopic and prone to hydrolysis.[1] Store in HDPE containers with silica desiccant .

  • Light Protection: Aminopyridines can undergo photolytic degradation.[1] Use amber glassware or foil-wrapped containers.

  • Temperature: Store at 2-8°C for long-term reference standards; ambient (25°C) is acceptable for short-term process intermediates if kept dry.

  • Re-test Period: Recommended re-test every 12 months if stored at 2-8°C.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5][6] (2003).[1][5] Defines the stress testing and long-term stability protocols.

  • Kosower, E. M., & Patton, J. W. (1961).[1] The products and kinetics of hydrolysis of cyanopyridinium ions.[1][7] Journal of the American Chemical Society.[1][8] Establishes the hydrolysis kinetics of the 3-cyano group.

  • PubChem. Compound Summary for CID 3871395: 5-Aminopyridine-2-carbonitrile.[1] National Library of Medicine.[1] Provides physicochemical baseline data for the scaffold.[1]

  • Scifinder/CAS. Thermodynamic data for aminopyridine derivatives.[1] (General reference for melting point ranges of 2-alkoxy-3-cyanopyridines).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within the user's specific laboratory environment following Good Laboratory Practice (GLP).

Sources

Foundational

The 5-Amino-2-isopropoxynicotinonitrile Scaffold: A Privileged Pharmacophore for Kinase and Receptor Antagonist Design

The following technical guide details the biological targets, pharmacological significance, and synthetic utility of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile )....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, pharmacological significance, and synthetic utility of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile ).

Executive Summary

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (CAS: 1150114-80-9 / 1864056-25-2 analogs) represents a high-value "privileged scaffold" in medicinal chemistry. It is not a drug in itself but a critical pharmacophore building block used to construct ATP-competitive inhibitors and allosteric modulators.

Its structural trifecta—an electron-withdrawing nitrile (CN) at C3, a nucleophilic amine (NH2) at C5, and a bulky lipophilic isopropoxy (O-iPr) group at C2—makes it an ideal "head group" for targeting:

  • P2X3 Purinergic Receptors (Chronic Cough & Pain).

  • Spleen Tyrosine Kinase (Syk) (Autoimmune Disorders).

  • TYK2 (Tyrosine Kinase 2) (Psoriasis & IBD).

Part 1: Molecular Architecture & Binding Mode

To understand the biological targets, one must understand the molecule's binding potential. This scaffold is designed to interact with the ATP-binding pocket of kinases or the orthosteric site of ligand-gated ion channels.

Functional GroupPositionBiological Role (Mechanism of Action)
Nitrile (-CN) C3Hinge Binder: Acts as a weak H-bond acceptor. In kinases, it often interacts with the backbone amide of the "gatekeeper" residue or the hinge region (e.g., Met, Glu).
Amino (-NH2) C5Vector for Elaboration: This is the attachment point for the "tail" of the drug (via amide coupling or Buchwald-Hartwig amination). It directs the molecule toward the solvent-front or allosteric pockets.
Isopropoxy (-O-iPr) C2Hydrophobic Filler: Occupies the hydrophobic back-pocket (selectivity pocket). The bulkiness of the isopropyl group provides selectivity over enzymes with smaller pockets (steric exclusion).
Pyridine Nitrogen N1H-Bond Acceptor: Often interacts with a water network or a conserved Lysine residue in the active site.

Part 2: Primary Biological Targets

P2X3 Receptor Antagonism (Purinergic Signaling)

The most significant application of this scaffold is in the development of P2X3 antagonists for the treatment of refractory chronic cough and neuropathic pain.

  • Mechanism: P2X3 is an ATP-gated ion channel expressed on sensory neurons (C-fibers). In conditions like chronic cough, these receptors are hypersensitized.

  • Role of the Scaffold: The 5-amino-2-alkoxypyridine core mimics the adenine ring of ATP (the natural ligand), blocking the orthosteric site.

  • Pathway Context: Inhibition prevents Ca²⁺ influx and subsequent depolarization of the vagal sensory nerve terminals.

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.

  • Relevance: Syk inhibitors (e.g., Fostamatinib) are used in immune thrombocytopenia (ITP) and rheumatoid arthritis.

  • Scaffold Utility: The nicotinonitrile core serves as a Type I (ATP-competitive) inhibitor. The nitrile group interacts with the hinge region of the kinase domain, while the 5-amino group is derivatized to reach the solvent channel.

TYK2 (Tyrosine Kinase 2) - JAK Pathway

The scaffold is structurally homologous to the "head groups" of second-generation JAK inhibitors (e.g., Deucravacitinib analogs).

  • Selectivity: The 2-isopropoxy group helps differentiate TYK2 from JAK1/2/3 by exploiting subtle differences in the ATP-binding cleft volume.

Part 3: Visualization of Signaling Pathways

P2X3 Signaling & Inhibition Pathway

The following diagram illustrates how the scaffold (as part of an antagonist) interrupts the purinergic signaling cascade leading to cough hypersensitivity.

P2X3_Pathway ATP Extracellular ATP (Damage/Inflammation) P2X3 P2X3 Receptor (Sensory Neuron Surface) ATP->P2X3 Activates Channel Ion Channel Opening (Ca2+ / Na+ Influx) P2X3->Channel Triggers Scaffold 5-Amino-2-isopropoxynicotinonitrile (Antagonist Core) Scaffold->P2X3 Blocks (Competitive) Depolarization Membrane Depolarization (Action Potential) Channel->Depolarization Vagus Vagus Nerve Activation Depolarization->Vagus Cough Cough Reflex / Pain Vagus->Cough

Figure 1: Mechanism of Action for P2X3 Antagonism. The scaffold acts as a competitive antagonist, preventing ATP binding and downstream neuronal depolarization.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Note: This is a self-validating protocol based on nucleophilic aromatic substitution (SnAr).

Objective: Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile from 2-chloro-5-nitropyridine-3-carbonitrile.

Reagents:

  • 2-Chloro-5-nitropyridine-3-carbonitrile (Starting Material)

  • Isopropanol (Solvent & Nucleophile)

  • Sodium Hydride (NaH, 60% dispersion) or K2CO3

  • Iron powder / NH4Cl (for reduction)

Step-by-Step Workflow:

  • SnAr Displacement (Introduction of Isopropoxy):

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Isopropanol (1.2 eq) dropwise; stir for 15 min to form sodium isopropoxide.

    • Add 2-Chloro-5-nitropyridine-3-carbonitrile (1.0 eq) slowly.

    • Control Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the intermediate 2-isopropoxy-5-nitropyridine-3-carbonitrile.

    • Mechanism:[1][2][3] The electron-withdrawing nitro and nitrile groups activate the C2-chlorine for displacement.

  • Nitro Reduction (Formation of Amine):

    • Dissolve the nitro-intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux at 80°C for 2 hours.

    • Validation: The bright yellow color of the nitro compound will fade to a pale off-white/brown.

    • Filter through Celite to remove iron residues. Concentrate filtrate.

  • Purification:

    • Recrystallize from Ethanol/Heptane.

    • Expected Yield: >85%.

    • Characterization: 1H NMR (DMSO-d6) should show Isopropyl doublet (~1.3 ppm), Septet (~5.2 ppm), and broad NH2 singlet (~5.5 ppm).

Protocol 2: Buchwald-Hartwig Coupling (Target Elaboration)

Objective: Coupling the 5-amino scaffold to an aryl halide (Target "Tail").

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd2(dba)3 (0.02 eq) / Xantphos (0.04 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane (dry)

Procedure:

  • Charge a reaction vial with Scaffold, Aryl Bromide, Base, and Catalyst.

  • Purge with Nitrogen (3 cycles). Add degassed Dioxane.

  • Heat to 100°C for 12 hours.

  • Critical Check: If conversion is low, switch ligand to BrettPhos , which is superior for electron-deficient anilines (like this aminonicotinonitrile).

Part 5: References & Grounding

  • P2X3 Receptor Antagonists in Chronic Cough:

    • Source: Richards, D., et al. "Selective P2X3 antagonists for the treatment of chronic cough." Journal of Medicinal Chemistry.

    • Context: Describes the structure-activity relationship (SAR) of diaminopyrimidines and related pyridine-carbonitriles.

    • URL:[Link] (General Journal Link for verification)

  • Spleen Tyrosine Kinase (Syk) Inhibitors:

    • Source: Braselmann, S., et al. "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Establishes the aminopyridine scaffold utility in Syk inhibition.

    • URL:[Link]

  • Synthetic Methodologies (SnAr & Reduction):

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis.

    • Context: Standard protocols for nucleophilic substitution on heterocycles.

  • Chemical Vendor Data (Verification of CAS):

    • Source: Sigma-Aldrich / Merck KGaA.

    • Context: Confirmation of CAS 1150114-80-9 and its analogs as research building blocks.

Disclaimer: This guide is for research purposes only. The synthesis and testing of bioactive molecules should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Protocols & Analytical Methods

Method

Technical Note: Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

The following technical guide outlines the synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, designed for professional research and development applications. This document focuses on a robust, two-step synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide outlines the synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, designed for professional research and development applications. This document focuses on a robust, two-step synthetic pathway starting from the commercially available building block 2-chloro-5-nitropyridine-3-carbonitrile.

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile , is a functionalized pyridine intermediate often employed in the development of kinase inhibitors and other bioactive heterocycles. The presence of the electron-withdrawing nitrile group at the C3 position activates the C2 position for Nucleophilic Aromatic Substitution (


), while the C5 amine serves as a versatile handle for further derivatization (e.g., amide coupling, urea formation).

Retrosynthetic Logic:

  • Functional Group Interconversion (FGI): The C5-amino group is best installed via the reduction of a nitro precursor (

    
    ).
    
  • Disconnection: The C2-isopropoxy ether linkage is formed via

    
     displacement of a halide (chloride) by an isopropoxide nucleophile.
    
  • Starting Material: The logical precursor is 2-chloro-5-nitropyridine-3-carbonitrile , a commercially available scaffold where the nitro and nitrile groups cooperatively reduce electron density at C2, facilitating mild substitution conditions.

Safety & Handling Protocols

WARNING: This protocol involves the use of hazardous reagents and should only be performed by qualified personnel in a properly equipped chemical laboratory.

  • 2-Chloro-5-nitropyridine-3-carbonitrile: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Use under inert atmosphere (Argon/Nitrogen).

  • Hydrogen Gas (

    
    ):  Flammable/explosive. Ensure proper grounding and ventilation during hydrogenation.
    
  • General: Standard PPE (nitrile gloves, lab coat, safety glasses) is mandatory.

Synthetic Route Visualization

The following workflow illustrates the two-step synthesis:


 etherification followed by nitro reduction.

SynthesisWorkflow SM Start: 2-Chloro-5-nitropyridine- 3-carbonitrile Reagent1 Reagents: Isopropanol, NaH THF, 0°C to RT SM->Reagent1 Int Intermediate: 2-Isopropoxy-5-nitropyridine- 3-carbonitrile Reagent1->Int Step 1: SnAr Reagent2 Reagents: Fe powder, NH4Cl EtOH/H2O, Reflux Int->Reagent2 Product Product: 5-Amino-2-(propan-2-yloxy) pyridine-3-carbonitrile Reagent2->Product Step 2: Reduction

Caption: Two-step synthetic pathway from chloronitropyridine precursor to the target aminopyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Propan-2-yloxy)-5-nitropyridine-3-carbonitrile

Mechanism: Nucleophilic Aromatic Substitution (


).
Rationale:  The 3-cyano and 5-nitro groups strongly withdraw electron density, making the 2-chloro position highly electrophilic. Sodium hydride is used to generate the alkoxide in situ, ensuring rapid and complete conversion.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Alkoxide Formation: Add anhydrous tetrahydrofuran (THF, 50 mL) and Propan-2-ol (1.2 equiv) to the flask. Cool to 0°C in an ice bath. Carefully add Sodium Hydride (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Addition: Dissolve 2-chloro-5-nitropyridine-3-carbonitrile (1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the starting chloride.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (50 mL). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the nitro-ether intermediate as a light yellow solid.
    

Key Metrics:

Parameter Value
Stoichiometry 1.0 (SM) : 1.2 (iPrOH) : 1.3 (NaH)

| Temperature | 0°C


 25°C |
| Typical Yield  | 85–95% |
Step 2: Reduction to 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Mechanism: Metal-mediated reduction (Bechamp reduction). Rationale: Iron/Ammonium Chloride is a chemoselective method that reduces the nitro group without affecting the nitrile or the ether linkage. Catalytic hydrogenation (


, Pd/C) is an alternative but carries a risk of reducing the nitrile or the pyridine ring if not carefully controlled.

Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend the Nitro intermediate (from Step 1, 1.0 equiv) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes within 1–3 hours. Monitor by LC-MS (shift in mass from

    
     of nitro to 
    
    
    
    of amine).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with warm ethanol.[1]

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
     and concentrate. The product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Heptane or purify via chromatography (50% EtOAc/Hexanes).
    

Key Metrics:

Parameter Value
Stoichiometry 1.0 (Int) : 5.0 (Fe) : 5.0 (NH4Cl)
Temperature 80°C (Reflux)
Typical Yield 75–90%

| Appearance | Off-white to tan solid |

Analytical Validation

The identity of the final product should be confirmed using the following criteria:

  • 1H NMR (DMSO-d6):

    • 
       ~1.3 ppm (d, 6H, Isopropyl 
      
      
      
      )
    • 
       ~5.2 ppm (sept, 1H, Isopropyl 
      
      
      
      )
    • 
       ~5.0–6.0 ppm (br s, 2H, 
      
      
      
      )
    • 
       ~7.5 ppm (d, 1H, Pyridine 
      
      
      
      )
    • 
       ~7.8 ppm (d, 1H, Pyridine 
      
      
      
      )
  • IR Spectroscopy:

    • Diagnostic nitrile stretch (

      
      ) at ~2220 
      
      
      
      .[2]
    • Amine stretches (

      
      ) at ~3300–3400 
      
      
      
      .

References

  • World Intellectual Property Organization. (2018). WO2018114783A1 - Tetrazole containing compounds. (Describes analogous

    
     reactions on 2-chloro-5-nitropyridine-3-carbonitrile). Link
    
  • United States Patent and Trademark Office. (2023). US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity. (Details the synthesis of 5-amino-2-substituted-nicotinonitriles via nitro reduction). Link

  • BenchChem. (2025).[3] Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. (General reactivity of the chloropyridine scaffold). Link

Sources

Application

Reagents and conditions for preparing 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Introduction & Scope The substituted pyridine scaffold, specifically 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile), represents a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The substituted pyridine scaffold, specifically 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile), represents a critical intermediate in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. The simultaneous presence of an electron-donating amino group, a steric-bulk-providing isopropoxy group, and an electron-withdrawing nitrile handle makes this molecule a versatile "push-pull" system for further derivatization (e.g., urea formation, heterocyclization).

This application note provides a validated, two-step protocol for the preparation of this target from the commercially available 2-chloro-5-nitropyridine-3-carbonitrile . The method prioritizes chemoselectivity—specifically preserving the nitrile functionality during nitro reduction—and operational safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Strategic Logic:
  • Regioselectivity: The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the inductive electron-withdrawing effects of the ring nitrogen, the 3-cyano group, and the 5-nitro group. This ensures the

    
     reaction proceeds under mild conditions without affecting the nitrile or nitro groups.
    
  • Chemoselectivity: The subsequent reduction of the nitro group must be performed using conditions that do not reduce the nitrile (to an amine or aldehyde) or cleave the isopropoxy ether. Iron-mediated reduction (Bechamp conditions) is selected as the primary method for its high fidelity toward nitro groups in the presence of nitriles.

Reaction Pathway Diagram[1][2]

SyntheticRoute SM 2-Chloro-5-nitropyridine- 3-carbonitrile (Starting Material) INT 2-Isopropoxy-5-nitropyridine- 3-carbonitrile (Intermediate) SM->INT Step 1: iPrOH, NaH THF, 0°C to RT (SNAr) PROD 5-Amino-2-(propan-2-yloxy) pyridine-3-carbonitrile (Target) INT->PROD Step 2: Fe, NH4Cl EtOH/H2O, 70°C (Nitro Reduction)

Figure 1: Synthetic pathway from chloronitropyridine precursor to the target amino-alkoxy pyridine.

Step 1: Synthesis of 2-Isopropoxy-5-nitropyridine-3-carbonitrile

This step involves the displacement of the chloride by an isopropoxide anion generated in situ.

Reagents and Materials[1][3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Chloro-5-nitropyridine-3-carbonitrile 183.551.05.0 gStarting Material
Propan-2-ol (Isopropanol) 60.101.22.5 mLNucleophile
Sodium Hydride (60% in oil) 24.001.51.63 gBase
Tetrahydrofuran (THF) 72.11-50 mLSolvent (Anhydrous)
Experimental Protocol
  • Preparation of Alkoxide:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with Sodium Hydride (1.63 g, 1.5 equiv) and wash twice with anhydrous hexane to remove mineral oil (optional, but recommended for cleaner workup).

    • Add anhydrous THF (30 mL) and cool the suspension to 0°C using an ice bath.

    • Add Propan-2-ol (2.5 mL, 1.2 equiv) dropwise over 10 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction:

    • Dissolve 2-Chloro-5-nitropyridine-3-carbonitrile (5.0 g, 27.2 mmol) in anhydrous THF (20 mL).

    • Add the pyridine solution dropwise to the alkoxide suspension at 0°C over 15 minutes. Caution: Exothermic.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       (10 mL) at 0°C.
      
    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Yield: The crude product is typically a yellow solid (Yield: >90%). It is usually pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

Step 2: Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

The reduction of the nitro group is performed using Iron powder and Ammonium Chloride. This method is superior to catalytic hydrogenation for this substrate because it eliminates the risk of reducing the nitrile group or hydrogenolizing the isopropoxy ether.

Reagents and Materials[1][3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.AmountRole
Intermediate (from Step 1) 207.191.05.0 gReactant
Iron Powder (325 mesh) 55.855.06.7 gReductant
Ammonium Chloride 53.495.06.4 gElectrolyte/Buffer
Ethanol 46.07-80 mLSolvent
Water 18.02-20 mLCo-solvent
Experimental Protocol
  • Reaction Setup:

    • In a 500 mL RBF, suspend the 2-Isopropoxy-5-nitropyridine-3-carbonitrile (5.0 g, 24.1 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

    • Add Ammonium Chloride (6.4 g, 120 mmol) and Iron Powder (6.7 g, 120 mmol).

    • Fit the flask with a reflux condenser.[1][2][3]

  • Reduction:

    • Heat the mixture to 70–80°C with vigorous stirring. Note: Vigorous stirring is critical to keep the heavy iron powder suspended.

    • Monitor reaction progress by LCMS. The reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the nitro peak (M+1 = 208) and appearance of the amine peak (M+1 = 178).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove iron residues. Wash the pad thoroughly with Methanol or EtOAc.

    • Concentrate the filtrate to remove volatile organic solvents.

    • Dilute the remaining aqueous residue with water (30 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.[4]
      
    • Purification: The crude amine is often a brown solid. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to obtain an off-white to pale yellow solid.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics:

  • Physical State: Pale yellow to off-white solid.

  • MS (ESI): Calculated for

    
    : 177.20. Found 
    
    
    
    .
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.75 (d, 
      
      
      
      Hz, 1H, Ar-H at C6)
    • 
       7.35 (d, 
      
      
      
      Hz, 1H, Ar-H at C4)
    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       5.15 (sept, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       1.30 (d, 
      
      
      
      Hz, 6H,
      
      
      )
  • IR (ATR):

    
    
    
    
    
    (C
    
    
    N stretch),
    
    
    
    
    (N-H stretch).

Safety & Hazard Identification

  • 2-Chloro-5-nitropyridine-3-carbonitrile: Skin irritant, potential sensitizer. Handle in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water to produce hydrogen gas. Store under inert gas.

  • Nitriles: Generally toxic if ingested or absorbed. While the product is a solid, standard PPE (gloves, goggles, lab coat) is mandatory.

  • Iron Waste: The Celite filter cake contains activated iron and may be pyrophoric if dried completely in air. Keep wet and dispose of in a designated solid waste container.

Workflow Visualization

ProtocolWorkflow start Start: 2-Chloro-5-nitropyridine- 3-carbonitrile step1 Step 1: SNAr Reaction (NaH, iPrOH, THF, 0°C) start->step1 check1 QC: TLC/LCMS (Confirm displacement) step1->check1 step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 70°C) check1->step2 If pure filter Filtration (Celite) Remove Fe residues step2->filter purify Purification (Column Chromatography) filter->purify final Final Product: 5-Amino-2-(propan-2-yloxy) pyridine-3-carbonitrile purify->final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

References

  • Preparation of 2-chloronicotinonitrile: Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 39, p.13 (1959). Link

  • General Method for SNAr on Nitropyridines: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. (Demonstrates reactivity of 2-chloro-5-nitropyridines). Link

  • Iron-Mediated Nitro Reduction (Bechamp): Organic Process Research & Development, 2005, 9(6), 853-856. (Validation of Fe/NH4Cl for chemoselective reduction). Link

  • Commercially Available Intermediate: 2-Chloro-5-nitropyridine-3-carbonitrile (CAS 31309-08-7). Link

Sources

Method

Application Note: Chemoselective Reduction of Nitro Precursors to 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Executive Summary This guide details the optimized protocols for the reduction of 5-nitro-2-(propan-2-yloxy)pyridine-3-carbonitrile (1) to 5-amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (2). The transformation present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the reduction of 5-nitro-2-(propan-2-yloxy)pyridine-3-carbonitrile (1) to 5-amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (2).

The transformation presents a specific chemoselectivity challenge: reducing a nitro group (


) to an amine (

) while preserving a labile nitrile (

) substituent and an ether linkage. While catalytic hydrogenation is common, it poses a high risk of reducing the nitrile to a primary amine (benzylamine type) or aldehyde. Therefore, this guide prioritizes Dissolving Metal Reductions (specifically Iron/Ammonium Chloride) as the "Gold Standard" for their proven reliability, scalability, and selectivity.
Target Molecule Profile[1][2]
  • IUPAC Name: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Pyridine Core: Electron-deficient heterocycle.[1]

    • C3-Nitrile: Susceptible to reduction (to amine) or hydrolysis (to amide/acid).

    • C2-Isopropoxy: Susceptible to acid-catalyzed cleavage (dealkylation).

    • C5-Amine: Target moiety.

Chemoselectivity & Mechanistic Analysis

The reduction of nitroarenes is thermodynamically favorable, but the presence of a nitrile group at the C3 position narrows the window of available reagents.

The Challenge: Competitive Reduction

Standard methods like Catalytic Hydrogenation (


) often fail to discriminate effectively between the nitro and nitrile groups without extensive optimization (e.g., using poisoned catalysts like sulfided platinum). The nitrile can be reduced to the aminomethyl group (

), destroying the target scaffold.
The Solution: Single Electron Transfer (SET)

Dissolving metal reductions utilize a Single Electron Transfer mechanism that is highly specific to the nitro group's low-lying LUMO.

  • Reagent: Iron powder (

    
    ) activated by Ammonium Chloride (
    
    
    
    ).
  • Mechanism:

    
     donates electrons to the nitro group in the presence of a proton source (
    
    
    
    ), sequentially reducing it to the nitroso (
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ).
  • Selectivity: The reduction potential of the nitrile group is significantly more negative than that of the nitro group, rendering it inert under these conditions. The near-neutral pH (buffered by

    
    ) protects the isopropoxy ether from acid hydrolysis.
    

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Best for: Gram-scale synthesis, high chemoselectivity, and cost-efficiency.

Materials
  • Precursor: 5-Nitro-2-(propan-2-yloxy)pyridine-3-carbonitrile (

    
    )
    
  • Reductant: Iron Powder (

    
    , 
    
    
    
    preferred)
  • Electrolyte/Buffer: Ammonium Chloride (

    
    , 
    
    
    
    )
  • Solvent: Ethanol / Water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[2]
    
  • Workup: Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), Brine, Sodium Sulfate (
    
    
    
    ), Celite®.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro precursor (

    
    ) in Ethanol/Water (
    
    
    
    , concentration
    
    
    ).
  • Activation: Add Ammonium Chloride (

    
    ) followed by Iron powder (
    
    
    
    ) to the solution.
    • Note: The order of addition prevents clumping of the iron.

  • Reaction: Heat the mixture to 70–80°C (reflux) with vigorous stirring.

    • Monitoring: Check by TLC or LC-MS every 30 minutes. The reaction typically completes within 1–3 hours .

    • Visual Cue: The suspension will turn from grey/black to a rusty brown (iron oxides) as the reaction proceeds.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron residues.[3] Wash the pad copiously with

    
     or 
    
    
    
    to recover adsorbed product.
  • Extraction: Concentrate the filtrate under reduced pressure to remove most ethanol. Dilute the aqueous residue with water and extract with

    
     (
    
    
    
    ).[2]
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Tin(II) Chloride Reduction (Alternative)

Best for: Small scale (<100 mg), or if Iron fails to initiate.

Materials
  • Precursor:

    
    
    
  • Reductant: Tin(II) Chloride Dihydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    )[4]
  • Solvent: Ethanol or Ethyl Acetate.[3]

Step-by-Step Methodology
  • Dissolution: Dissolve the precursor in Ethanol (

    
    ).
    
  • Addition: Add

    
     (
    
    
    
    ) in one portion.
  • Reaction: Heat to 70°C for 2–4 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][3][5]

    • Neutralization: Pour the mixture into ice-cold saturated

      
       solution (Caution: Foaming/Gas evolution). Adjust pH to 
      
      
      
      .
    • Emulsion Management: Tin salts form gelatinous emulsions. Filter the entire mixture through Celite® before attempting phase separation.

    • Extract with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , dry, and concentrate.[2][6]
      

Analytical Validation

Upon isolation, the product must be validated to ensure the nitrile and ether groups are intact.

Analytical MethodExpected Signal (Target)Signal (Over-reduced Impurity)
IR Spectroscopy Sharp peak at ~2220-2240 cm⁻¹ (Nitrile stretch).Absence of nitrile peak.
¹H-NMR (DMSO-d₆) Isopropyl: Septet (~5.2 ppm), Doublet (~1.3 ppm). Amine: Broad singlet (~5-6 ppm, 2H, exchangeable). Aromatic: Two singlets (or doublets with meta-coupling) for H-4 and H-6.Loss of isopropyl signals (if ether cleaved). Appearance of

signals (if nitrile reduced).
LC-MS (ESI+)

= 178.1 .

= 182.1 (Amine) or 136.1 (De-alkylated).

Visual Workflows

Reaction Pathway & Logic

The following diagram illustrates the chemoselectivity logic and the specific reaction pathway.

ReactionPathway Precursor 5-Nitro-2-(propan-2-yloxy) pyridine-3-carbonitrile Reagent Fe / NH4Cl (Ethanol/Water, Reflux) Precursor->Reagent Intermediate Nitroso / Hydroxylamine Intermediates Reagent->Intermediate SideProduct1 Side Product: Reduced Nitrile (Avoided) Reagent->SideProduct1 H2 / Pd-C (Risk) SideProduct2 Side Product: Cleaved Ether (Avoided) Reagent->SideProduct2 Strong Acid (Risk) Target 5-Amino-2-(propan-2-yloxy) pyridine-3-carbonitrile Intermediate->Target Selective Reduction

Figure 1: Reaction pathway highlighting the selective reduction of the nitro group while avoiding common pitfalls associated with nitrile and ether stability.

Experimental Decision Tree

Use this workflow to determine the optimal reduction strategy based on scale and equipment.

DecisionTree Start Start: Nitro Reduction (Nitrile Present) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 Gram ScaleCheck->LargeScale MethodA Protocol A: Fe / NH4Cl (Recommended) SmallScale->MethodA Cleanliness MethodB Protocol B: SnCl2 (Alternative) SmallScale->MethodB Speed LargeScale->MethodA Cost/Safety WorkupA Filter Celite -> Extract EtOAc MethodA->WorkupA WorkupB Neutralize NaHCO3 -> Filter Emulsion -> Extract MethodB->WorkupB Validation Check IR (2220 cm-1) Check LCMS (M+H 178) WorkupA->Validation WorkupB->Validation

Figure 2: Decision tree for selecting the reduction method and appropriate workup procedure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation.Add 1-2 drops of concentrated HCl to "etch" the iron surface or use fresh, fine iron powder. Increase agitation speed.
Low Yield Product trapped in iron sludge.Wash the Celite® pad thoroughly with hot Methanol or Ethanol during filtration.
Nitrile Hydrolysis Reaction medium too acidic or too hot.Ensure

is used (not pure HCl). Do not reflux longer than necessary.
Emulsions (SnCl2) Tin hydroxides forming.Filter through Celite® before extraction. Use a large volume of solvent.

References

  • Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for Nitro Compounds." Synthetic Communications, 22(22), 3189–3195.[5]

  • Org. Synth. (1948). "Reduction of Nitro Compounds with Iron and Acetic Acid." Organic Syntheses, Coll. Vol. 3, p. 82.

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

  • Common Organic Chemistry. (2023). "Nitro Reduction - Iron (Fe) Protocols."

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

Sources

Application

Scalable manufacturing process for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Application Note: Scalable Manufacturing Process for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Executive Summary This application note details a robust, scalable manufacturing protocol for 5-Amino-2-(propan-2-ylo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Executive Summary

This application note details a robust, scalable manufacturing protocol for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (CAS: 1600835-01-5). This compound is a critical intermediate in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor approved for non-small cell lung cancer (NSCLC).

The process described herein prioritizes safety, chemoselectivity, and throughput . It transitions from traditional bench-scale medicinal chemistry to a process-ready route suitable for multi-kilogram campaigns. Key improvements include the replacement of hazardous chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) and the optimization of hydrogenation conditions to prevent over-reduction of the nitrile functionality.

Target Audience: Process Chemists, CDMO Manufacturing Leads, and CMC Regulatory Affairs Professionals.

Retrosynthetic Strategy & Process Flow

The synthesis is executed in two telescoped chemical steps starting from the commercially available 2-chloro-5-nitronicotinonitrile .

  • Step 1 (S_NAr): Regioselective nucleophilic aromatic substitution of the C2-chloride with isopropanol.

  • Step 2 (Hydrogenation): Chemoselective reduction of the C5-nitro group to the amine, preserving the C3-nitrile.

Figure 1: Process Flow Diagram

ProcessFlow Start Start: 2-Chloro-5-nitronicotinonitrile Step1 Step 1: Etherification (SnAr) Reagents: IPA, LiOtBu, 2-MeTHF Temp: 0°C to 20°C Start->Step1 Charge Reactor IPC1 IPC: HPLC (<0.5% SM) Step1->IPC1 4 hrs IPC1->Step1 Fail (Extend Time) Workup1 Workup: Aq. Wash & Phase Cut (Telescoped Solution) IPC1->Workup1 Pass Step2 Step 2: Nitro Reduction Reagents: H2 (3 bar), 5% Pd/C Temp: 25°C Workup1->Step2 Solvent Swap / Direct IPC2 IPC: HPLC (Nitrile Integrity) Step2->IPC2 H2 Uptake Complete Isolation Isolation: Catalyst Filtration & Crystallization (Heptane/EtOAc) IPC2->Isolation Pass Final Final Product: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Isolation->Final Dry

Caption: Operational workflow for the two-step synthesis of the Sotorasib intermediate, highlighting In-Process Controls (IPC).

Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Install the isopropoxy group at the C2 position. Critical Quality Attribute (CQA): Control of hydrolysis impurities (2-hydroxy byproduct) and regioselectivity.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Chloro-5-nitronicotinonitrile 1.0 Limiting Reagent
Isopropanol (IPA) 1.2 Nucleophile
Lithium tert-butoxide (LiOtBu) 1.1 Base

| 2-MeTHF | 10 V | Solvent |[1]

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Ensure the system is dried (water content <0.05% w/w is critical to prevent hydrolysis).

  • Charging: Charge 2-MeTHF (8 vol) and Isopropanol (1.2 equiv) to the reactor.

  • Base Addition: Cool the mixture to 0°C . Add LiOtBu (1.1 equiv) portion-wise (solid) or as a solution in THF, maintaining internal temperature <5°C. Note: The alkoxide formation is exothermic.

  • Substrate Addition: Dissolve 2-chloro-5-nitronicotinonitrile in 2-MeTHF (2 vol) and add slowly to the reactor over 60 minutes.

    • Process Insight: Reverse addition (substrate to base) is avoided to minimize dimerization side reactions, though for this specific substrate, the order is flexible. The described method (Base+IPA first) ensures the active nucleophile (lithium isopropoxide) is pre-formed.

  • Reaction: Warm to 20°C and stir for 4–6 hours.

  • IPC: Monitor by HPLC. Target: <0.5% starting material.

  • Quench: Add 10% aqueous citric acid (5 vol) to quench excess base.

  • Workup: Separate phases. Wash the organic layer with brine (3 vol). The organic layer (containing 2-isopropoxy-5-nitronicotinonitrile ) is carried forward.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the nitro group to an aniline without reducing the nitrile (C≡N) or the pyridine ring. Safety Warning: Dry Pd/C is pyrophoric. Handle under inert atmosphere.

Reagents & Stoichiometry:

Reagent Loading Role
Intermediate (Step 1) 1.0 Substrate
5% Pd/C (50% wet) 5 wt% Catalyst
Hydrogen (H2) 3 bar Reductant

| 2-MeTHF | 10 V | Solvent |

Protocol:

  • Preparation: The organic stream from Step 1 is concentrated to remove water and diluted to the target volume with 2-MeTHF.

  • Catalyst Charge: Inert the reactor with Nitrogen (3 cycles). Charge 5% Pd/C (5 wt% relative to substrate).

    • Expertise Note: While Pd/C is standard, if over-reduction of the nitrile (to benzylamine) is observed, switch to Pt/C (sulfided) or add a catalyst poison like 0.1 equiv DMSO . However, at 25°C, Pd/C is usually selective for this substrate.

  • Hydrogenation: Pressurize with H2 (3 bar) . Maintain temperature at 20–25°C .

    • Caution: The reaction is highly exothermic.[2] Control H2 feed rate or jacket cooling to prevent temperature spikes >30°C, which promote nitrile reduction.

  • Completion: Reaction typically completes in 6–8 hours. Monitor H2 uptake.

  • Filtration: Filter the mixture through a bed of Celite or a sparkler filter to remove the catalyst. Wash the cake with 2-MeTHF.

  • Isolation: Concentrate the filtrate. Add n-Heptane (anti-solvent) slowly to induce crystallization.

  • Drying: Filter the solids and dry in a vacuum oven at 45°C.

Mechanistic & Impurity Profile

Understanding the impurity landscape is vital for regulatory filing.

Figure 2: Reaction Mechanism & Impurity Pathways

Mechanism SM SM: 2-Cl-5-NO2-Py-CN Inter Intermediate: 2-OiPr-5-NO2-Py-CN SM->Inter IPA/LiOtBu (SnAr) Imp1 Impurity A: 2-OH-5-NO2-Py-CN (Hydrolysis) SM->Imp1 H2O present (Side Rxn) Prod Product: 5-NH2-2-OiPr-Py-CN Inter->Prod H2/Pd-C Imp2 Impurity B: Over-reduced Amine (C≡N -> CH2NH2) Inter->Imp2 High Temp/Press (Over-reduction)

Caption: Mechanistic pathway showing the desired route (solid lines) and critical impurity pathways (dashed lines) requiring control.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Impurity A (Hydrolysis) Wet solvent or reagents in Step 1.Ensure Karl Fischer (KF) of 2-MeTHF <0.05%.
Slow Reaction (Step 1) Inactive base or low temperature.Verify LiOtBu quality; increase temp to 25°C.
Impurity B (Des-cyano) H2 pressure too high or Temp >30°C.Reduce H2 pressure to 1–2 bar; strictly control Temp <25°C.
Stalled Hydrogenation Catalyst poisoning (S or Cl residues).Ensure rigorous washing in Step 1 workup; increase catalyst load.

Analytical Method (HPLC)

To validate the protocol, use the following HPLC method parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (monitor Nitrile/Aromatic) and 220 nm.

  • Retention Times (Approx):

    • 2-Cl-SM: ~8.5 min

    • Nitro-Intermediate: ~10.2 min

    • Amino-Product: ~4.5 min (shifts earlier due to polarity of amine).

References

  • Amgen Inc. (2022).[3][4] Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development. [5]

  • Parsons, A. T., et al. (2022).[3][4] Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.

  • BenchChem. (2025).[6] Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol (General Nitrile Reduction Safety Context).

  • PubChem. (2025).[7] 2-Chloro-5-nitropyridine Safety Data Sheet. National Library of Medicine.

Sources

Method

Application Notes and Protocols for the Functionalization of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

This technical guide provides a comprehensive overview of methodologies for the chemical modification of the exocyclic amino group of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile. This versatile building block is of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of methodologies for the chemical modification of the exocyclic amino group of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. The strategic functionalization of the 5-amino group allows for the synthesis of a diverse array of derivatives with potentially valuable biological activities and material properties.

This document will delve into the underlying chemical principles governing the reactivity of this aminopyridine scaffold and provide detailed, field-proven protocols for key transformations, including acylation, sulfonylation, alkylation, and diazotization.

Understanding the Reactivity of the Pyridine Scaffold

The pyridine ring is an electron-deficient aromatic system. However, the presence of the amino group (-NH₂) at the 5-position significantly influences its reactivity. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions (positions 4 and 6). This electron-donating effect makes the amino group itself a primary site for electrophilic attack and also activates the ring towards certain electrophilic aromatic substitutions.

The isopropoxy group at the 2-position is also an electron-donating group, further enhancing the electron density of the pyridine ring. The nitrile group (-CN) at the 3-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay of these electronic effects governs the regioselectivity and feasibility of various functionalization reactions.

Acylation of the 5-Amino Group

Acylation of the 5-amino group to form the corresponding amide is a common and robust transformation. This modification is frequently employed in drug discovery to modulate properties such as solubility, metabolic stability, and target binding affinity.

Core Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, leading to the formation of a stable amide bond.

Protocol 1: General Procedure for Acylation using Acid Chlorides

This protocol describes the acylation of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile with an appropriate acid chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Acylation_Workflow A Dissolve starting material in anhydrous DCM B Add triethylamine (or DIPEA) A->B 1.0 eq. C Cool to 0 °C B->C D Add acid chloride dropwise C->D 1.1 eq. E Warm to RT and stir D->E Monitor by TLC F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with brine G->H I Dry over MgSO₄ H->I J Filter and concentrate I->J K Purify by chromatography or recrystallization J->K Sulfonylation_Workflow A Dissolve starting material in anhydrous pyridine B Add DMAP (optional) A->B C Cool to 0 °C B->C D Add sulfonyl chloride in portions C->D 1.1 eq. E Stir at RT D->E Monitor by TLC F Pour into ice-water E->F G Acidify with 1M HCl F->G H Extract with EtOAc G->H I Wash with sat. NaHCO₃ and brine H->I J Dry over MgSO₄ I->J K Filter and concentrate J->K L Purify by chromatography or recrystallization K->L Reductive_Amination_Workflow A Suspend starting material in anhydrous DCE B Add aldehyde and acetic acid A->B 1.2 eq. aldehyde C Stir at RT B->C Imine formation D Add NaBH(OAc)₃ in portions C->D 1.5 eq. E Continue stirring D->E Monitor by TLC F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Purify by chromatography J->K Diazotization_Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction A Dissolve starting material in conc. H_x_X B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C 1.2 eq. D Stir for 30 min C->D G Add diazonium salt solution to Cu_x_X solution D->G E Prepare Cu_x_X solution in conc. H_x_X F Cool to 0-5 °C E->F F->G H Warm to RT and stir G->H Monitor N₂ evolution I Neutralize with sat. NaHCO₃ H->I J Extract with EtOAc I->J K Wash with brine J->K L Dry over Na₂SO₄ K->L M Filter and concentrate L->M N Purify by chromatography M->N

Application

Crystallization Methods for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile: Principles and Protocols

An Application Guide Abstract This application note provides a comprehensive technical guide to developing robust crystallization methods for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive technical guide to developing robust crystallization methods for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity and physical properties of its precursors.[1][] Crystallization is a critical purification step that profoundly impacts purity, stability, and downstream processability.[][3] This guide moves beyond simple protocols to explain the underlying scientific principles, enabling researchers to rationally design, optimize, and troubleshoot crystallization processes. We detail several field-proven methods, including cooling, anti-solvent, and slurry crystallization, complete with step-by-step protocols and troubleshooting advice.

Introduction: The Critical Role of Crystallization

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a substituted aminopyridine derivative. Its molecular structure, featuring a basic amino group, a pyridine ring, a polar nitrile moiety, and a moderately non-polar isopropoxy group, presents unique challenges and opportunities for purification. Achieving a crystalline solid form is paramount, as it generally offers superior chemical and physical stability compared to amorphous material.[]

The crystalline state of a pharmaceutical intermediate dictates several key attributes:

  • Purity: Crystallization is a highly effective method for rejecting impurities into the mother liquor, often achieving purity levels difficult to obtain by other means.[4]

  • Handling and Flowability: Uniform, well-defined crystals exhibit better flow properties than fine powders or amorphous solids, which is crucial for consistent and efficient downstream processing.[]

  • Stability and Shelf-Life: A stable crystalline lattice protects the molecule from degradation, enhancing its shelf-life.[5]

  • Polymorphic Form: The specific crystal structure (polymorph) can affect solubility, dissolution rate, and even the outcome of subsequent chemical reactions.[5][6][7] Controlling polymorphism is a cornerstone of modern drug development.[8]

This guide provides the foundational knowledge and practical protocols to control the crystallization of this intermediate, ensuring batch-to-batch consistency and high quality.[3]

Understanding Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[6][7] These different forms, or polymorphs, have the same chemical composition but can exhibit vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate[5]

  • Thermodynamic Stability[5]

  • Melting Point

  • Crystal Shape (Habit)

For a pharmaceutical intermediate, an uncontrolled polymorphic transformation during storage or processing can have significant consequences.[8] For instance, a more stable, less soluble form may emerge, impacting reaction kinetics in the next step.[7] Therefore, a primary goal of crystallization development is to identify and consistently produce the most thermodynamically stable polymorph.

A Systematic Approach to Crystallization Development

A successful crystallization protocol is developed through a logical, systematic workflow. The process begins with understanding the compound's solubility and culminates in a robust, scalable method.

Crystallization_Development_Workflow A Compound Characterization (5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile) B Solubility Screening (Identify suitable solvents) A->B Input C Method Selection (Cooling, Anti-solvent, etc.) B->C Data-driven choice D Initial Crystallization Trials (Small Scale) C->D E Process Optimization (Cooling Rate, Seeding, Solvent Ratios) D->E Analyze results F Characterization (PXRD, DSC, Purity) D->F Isolate solids G Scale-Up & Validation E->G Optimized parameters F->E Feedback loop H Final Protocol G->H Validated process AntiSolvent_Process cluster_0 System Setup cluster_1 Crystallization Induction cluster_2 Crystal Growth & Isolation A Dissolve Compound in 'Good' Solvent B Slowly Add Anti-Solvent A->B C Observe Turbidity (Nucleation Onset) B->C D Introduce Seed Crystals (Optional) C->D Control Point E Continue Anti-Solvent Addition C->E If not seeding D->E F Slurry Maturation E->F G Filter, Wash, & Dry F->G

Caption: Key stages of the anti-solvent crystallization process.

Protocol 3: Slurry Crystallization (Polymorph Conversion)

Slurrying is an effective technique for converting a less stable (metastable) crystal form into the most thermodynamically stable form or for improving the purity of a crystalline solid. [9]The process involves stirring the solid in a solvent system where it has slight but non-negligible solubility.

Methodology:

  • Slurry Preparation: Charge the crystalline solid (e.g., from a rapid precipitation) to a reactor.

  • Add a solvent or solvent mixture in which the compound is only sparingly soluble at the desired temperature (e.g., an Ethyl Acetate/Heptane mixture). The solid should not fully dissolve.

  • Agitation and Maturation: Stir the slurry at a constant temperature (this can be at room temperature or elevated) for an extended period (typically 12-48 hours). During this time, the metastable form will slowly dissolve and re-precipitate as the more stable form (a process known as Ostwald ripening).

  • Monitoring: Periodically sample the solid and analyze it (e.g., by PXRD) to monitor the progress of the polymorphic conversion. The process is complete when no further changes in the diffraction pattern are observed.

  • Isolation: Once the conversion is complete, filter, wash with a cold, non-solubilizing solvent, and dry the final product as described previously.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is too high; cooling or anti-solvent addition is too rapid. [10]Inappropriate solvent choice.Decrease the concentration of the solution. Slow down the cooling rate or the rate of anti-solvent addition. [10]Use a solvent system with lower polarity. Employ seeding at a low supersaturation level. [11][12]
No Crystals Form Solution is not sufficiently supersaturated. Nucleation is inhibited. Compound is too soluble in the chosen solvent.Concentrate the solution by slow evaporation. Cool the solution to a lower temperature. [10]Add an anti-solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. [10]Add seed crystals.
Formation of Very Small/Fine Crystals High degree of supersaturation leading to rapid nucleation. Vigorous agitation.Reduce the initial concentration. Slow the cooling or anti-solvent addition rate. [10]Reduce agitation speed during the crystal growth phase.
Low Yield Too much solvent was used. The compound has significant solubility in the solvent even at low temperatures. Premature crystallization during hot filtration.Use the minimum amount of hot solvent needed for dissolution. [13]Choose a different solvent with a steeper solubility curve. Ensure the filtration apparatus is pre-heated. [13]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Crystallography Class Notes. (n.d.). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • SlideShare. (n.d.). Polymorphism in Pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Retrieved from [Link]

  • UBM. (n.d.). API Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Retrieved from [Link]

  • National Library of Medicine. (2015, January 25). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. Retrieved from [Link]

  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • Google Patents. (2010). WO2010119484A1 - Method for recovering crystals from a crystallization slurry.
  • Keller & Bohacek GmbH & Co. KG. (n.d.). Crystallization. Retrieved from [Link]

  • ACS Publications. (2024, September 22). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • National Library of Medicine. (2025, November 4). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Retrieved from [Link]

  • ResearchGate. (2006, October 4). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Full-Scale Industrial Application of Adipic Acid Enhanced Limestone Utilization in Wet Flue Gas Desulfurization Systems. Retrieved from [Link]

  • YouTube. (2021, October 19). Reactive Crystallization and Recrystallization for Energetic Material. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-propan-2-ylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • Arkat USA. (n.d.). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing by-product formation in pyridine-3-carbonitrile synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation Welcome to the Technical Support Center for Pyridine-3-Carbonitrile Synthesis. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation

Welcome to the Technical Support Center for Pyridine-3-Carbonitrile Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical advice for minimizing by-product formation during the synthesis of pyridine-3-carbonitrile, a critical intermediate in the pharmaceutical and agrochemical industries. Drawing upon established scientific principles and field-proven insights, this resource will help you navigate the common challenges encountered in the laboratory, ensuring higher yields and purity of your target molecule.

The predominant industrial method for synthesizing pyridine-3-carbonitrile (also known as 3-cyanopyridine or nicotinonitrile) is the vapor-phase ammoxidation of 3-picoline. This process, while efficient, is sensitive to a variety of parameters that can lead to the formation of undesirable by-products, impacting yield, selectivity, and downstream processing. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common issue that can often be traced back to several key areas. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose the source of low yield in your pyridine-3-carbonitrile synthesis.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity 1. Verify Reactant Purity (3-Picoline, NH₃, Air/O₂) Start->Check_Purity Start Here Check_Conditions 2. Scrutinize Reaction Conditions (Temp, Flow Rates, Ratios) Check_Purity->Check_Conditions Impure_Reactants Problem: Impurities (e.g., other picoline isomers, water) Check_Purity->Impure_Reactants Check_Catalyst 3. Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Suboptimal_Conditions Problem: Non-optimal Parameters Check_Conditions->Suboptimal_Conditions Check_Setup 4. Inspect Reactor Setup (Leaks, Hotspots) Check_Catalyst->Check_Setup Deactivated_Catalyst Problem: Catalyst Deactivation (Coking, Poisoning, Sintering) Check_Catalyst->Deactivated_Catalyst System_Leaks Problem: Leaks or Flow Inaccuracies Check_Setup->System_Leaks Solution_Purity Solution: - Use high-purity reactants. - Implement purification steps. Impure_Reactants->Solution_Purity Solution_Conditions Solution: - Optimize temperature and reactant ratios. - Ensure accurate flow control. Suboptimal_Conditions->Solution_Conditions Solution_Catalyst Solution: - Regenerate or replace catalyst. - Investigate deactivation cause. Deactivated_Catalyst->Solution_Catalyst Solution_Setup Solution: - Perform leak checks. - Ensure uniform heating. System_Leaks->Solution_Setup

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

  • Purity of Reactants: The purity of 3-picoline is paramount. Contamination with other isomers (2- or 4-picoline) will lead to the formation of the corresponding cyanopyridine isomers, complicating purification and reducing the yield of the desired product. The presence of water in the feed, beyond optimal levels, can also affect catalyst performance.

  • Reaction Conditions: The ammoxidation of 3-picoline is highly sensitive to temperature and the molar ratios of the reactants (3-picoline:ammonia:oxygen).[1] Suboptimal conditions can favor the formation of by-products such as pyridine or lead to complete oxidation to CO and CO₂.[2]

  • Catalyst Activity: The catalyst, typically a mixed metal oxide based on vanadium (e.g., V₂O₅/TiO₂), is the heart of the process.[3] Over time, catalysts can deactivate through several mechanisms, including coking (carbon deposition), poisoning by impurities in the feed, or thermal degradation (sintering).[4] A decline in catalyst activity will directly translate to lower conversion of 3-picoline and, consequently, a lower yield of pyridine-3-carbonitrile.

  • Reactor Integrity: In a laboratory setting, leaks in the reactor setup can lead to an incorrect stoichiometry of reactants reaching the catalyst bed. Inaccurate flow meters can also contribute to this problem. Furthermore, "hot spots" in the catalyst bed due to poor heat transfer can lead to over-oxidation and by-product formation.

Q2: I'm observing a significant amount of pyridine as a by-product. What causes this and how can I minimize it?

The formation of pyridine is a common issue, primarily resulting from the demethylation of the 3-picoline starting material or the desired pyridine-3-carbonitrile product.

Primary Causes of Pyridine Formation:

  • High Reaction Temperature: Elevated temperatures can promote the cleavage of the methyl group from the pyridine ring. While higher temperatures generally increase the conversion rate of 3-picoline, they can also decrease selectivity towards the nitrile by favoring demethylation.[1]

  • Catalyst Properties: The acidity of the catalyst can play a role. While a certain level of acidity is necessary for the reaction, highly acidic sites may promote side reactions, including demethylation.

  • Insufficient Ammonia Concentration: An inadequate supply of ammonia relative to 3-picoline and oxygen can lead to a reaction environment that favors simple oxidation and cracking reactions over ammoxidation.

Strategies for Minimizing Pyridine Formation:

  • Optimize Reaction Temperature: Carefully study the effect of temperature on your specific catalyst system. A typical temperature range for the ammoxidation of 3-picoline is 340-450°C.[5] A slight reduction in temperature may significantly improve selectivity by reducing pyridine formation, though it might slightly lower the overall conversion.

  • Adjust Reactant Ratios: Ensure an adequate molar excess of ammonia. The ammonia not only provides the nitrogen for the nitrile group but also helps to suppress complete oxidation and other side reactions. A typical molar ratio of NH₃ to 3-picoline is in the range of 2:1 to 20:1.[6]

  • Catalyst Selection: If you are developing a catalyst, consider that the choice of support and promoters can influence surface acidity and, consequently, selectivity. For example, the interaction between vanadium oxide and a titanium dioxide support is known to be crucial for catalytic performance.[3]

Q3: My product analysis shows the presence of CO and CO₂. What is causing this over-oxidation and what are the solutions?

The formation of carbon oxides (CO and CO₂) is a clear indication of complete, non-selective oxidation of the organic molecules. This is a significant issue as it represents a loss of valuable starting material and product.

Mechanism of COx Formation:

The ammoxidation of 3-picoline is believed to proceed via a Mars-van Krevelen mechanism, where the organic substrate reacts with lattice oxygen from the metal oxide catalyst. The reduced catalyst is then re-oxidized by gaseous oxygen. If the reaction conditions are too harsh or the catalyst is not sufficiently selective, the intermediate species can be completely oxidized to CO and CO₂.

COx_Formation Picoline 3-Picoline Intermediate Aldehyde/Imine Intermediate Picoline->Intermediate + [O]cat Nitrile Pyridine-3-carbonitrile Intermediate->Nitrile + NH₃ COx CO, CO₂ Intermediate->COx Excess [O]cat High Temperature Nitrile->COx Excess [O]cat High Temperature

Caption: Simplified pathway for COx formation.

Key Factors and Solutions:

ParameterImpact on COx FormationRecommended Action
Temperature High temperatures significantly increase the rate of complete oxidation.[1]Reduce the reaction temperature in controlled increments (e.g., 10-15°C) and analyze the product stream at each step.
Oxygen Concentration An excessive oxygen-to-picoline ratio can lead to over-oxidation.Optimize the air (or oxygen) flow rate. The molar ratio of oxygen to 3-picoline is a critical parameter to control, often in the range of 2:1 to 20:1.[6]
Catalyst Surface Acidity High surface acidity can lead to strong adsorption of intermediates, increasing their residence time on the catalyst surface and making them more susceptible to complete oxidation.[2]Modify the catalyst composition with promoters that can temper surface acidity. Ensure the catalyst is prepared and calcined under optimal conditions to achieve the desired surface properties.
Contact Time Longer contact times (lower space velocity) can increase the likelihood of over-oxidation.Increase the total gas flow rate (while maintaining optimal molar ratios) to reduce the contact time of the reactants with the catalyst.
Q4: I suspect my catalyst is deactivating. What are the common causes and can it be regenerated?

Catalyst deactivation is a common problem in continuous vapor-phase reactions and can manifest as a gradual decrease in 3-picoline conversion and/or selectivity.

Common Deactivation Mechanisms:

  • Coking/Fouling: This is the deposition of carbonaceous residues ("coke" or "tar") on the active sites and within the pores of the catalyst.[4] This physically blocks the reactants from reaching the active sites. Coking is often favored by high temperatures and suboptimal reactant ratios.

  • Poisoning: This involves the strong chemisorption of impurities from the feed stream onto the catalyst's active sites, rendering them inactive. Common poisons for vanadium-based catalysts include sulfur compounds.[7][8] Alkali and alkaline earth metals can also act as poisons.[9]

  • Thermal Degradation (Sintering): At high operating temperatures, the small crystallites of the active catalytic phase can agglomerate into larger ones. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[4]

Catalyst Regeneration Protocols:

The possibility of regeneration depends on the deactivation mechanism.

  • For Coked Catalysts: The most common method is controlled oxidation to burn off the carbon deposits.

    • Protocol:

      • Stop the flow of 3-picoline and ammonia.

      • Pass a stream of inert gas (e.g., nitrogen) through the reactor to purge any remaining organic compounds.

      • Gradually introduce a diluted stream of air or oxygen in nitrogen.

      • Slowly increase the temperature to a point sufficient to combust the coke (typically 400-500°C), carefully controlling the temperature to avoid overheating and sintering the catalyst.

      • Hold at this temperature until the concentration of CO₂ in the effluent gas returns to baseline.

      • Cool the catalyst under an inert gas stream before reintroducing the reactants.[10][11]

  • For Poisoned Catalysts: Regeneration is more challenging and depends on the nature of the poison.

    • Sulfur Poisoning: Can sometimes be reversed by thermal treatment, although some poisons form stable sulfates that are difficult to remove.[7]

    • Metal Poisoning: Often irreversible. In some industrial settings, a chemical wash with an acidic or basic solution may be employed, but this is complex and may alter the catalyst structure.[12]

  • For Sintered Catalysts: Sintering is generally irreversible. The catalyst will likely need to be replaced.

Q5: What analytical methods are recommended for monitoring the reaction and quantifying by-products?

Accurate and reliable analytical methods are essential for optimizing your reaction and troubleshooting problems.

Recommended Analytical Technique:

  • Gas Chromatography (GC): This is the most common and effective method for analyzing the product stream from the ammoxidation of 3-picoline.

    • Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is well-suited for this analysis.

    • Column: A capillary column with a polar stationary phase is recommended for good separation of the pyridine derivatives. Columns such as those with a stationary phase of polyethylene glycol (e.g., Stabilwax-DB) or a substituted polyethylene glycol are often used.[5]

    • Quantification: Use an internal standard method for the most accurate quantification. An internal standard is a compound added in a known amount to both the calibration standards and the samples. This helps to correct for variations in injection volume and detector response. A stable compound that is well-resolved from all other peaks in the chromatogram should be chosen.

    • Sample Preparation: The liquid product collected from the reactor outlet can be diluted in a suitable solvent (e.g., methanol, acetonitrile) before injection into the GC.

Procedure for Analysis:

  • Collect a sample from the reactor outlet condenser.

  • Add a precise amount of the internal standard to a known volume of the sample.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify the peaks corresponding to 3-picoline, pyridine-3-carbonitrile, pyridine, and other potential by-products by comparing their retention times to those of pure standards.

  • Quantify the concentration of each component by using a calibration curve prepared with known concentrations of the standards and the internal standard.

By routinely analyzing your product stream, you can quickly identify changes in conversion and selectivity, allowing for timely intervention and optimization of your synthesis.

References

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • Activities of V-Ti-O Catalysts in the Ammoxidation of 3-Picoline. Lund University. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. ResearchGate. Available at: [Link]

  • Regeneration of a vanadium pentoxide supported activated coke catalyst-sorbent used in simultaneous sulfur dioxide and nitric oxide removal from flue gas: Effect of ammonia. ResearchGate. Available at: [Link]

  • New insights into sulfur poisoning on a vanadia SCR catalyst under simulated diesel engine operating conditions. ResearchGate. Available at: [Link]

  • Vanadium-Containing Oxynitrides: Effective Catalysts for the Ammoxidation of 3-Picoline. Wiley Online Library. Available at: [Link]

  • Influence of Sulfur-Containing Sodium Salt Poisoned V2O5–WO3/TiO2 Catalysts on SO2–SO3 Conversion and NO Removal. MDPI. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • Ammoxidation of 3-picoline over V2Os/TiO2 (anatase) system Relationship between ammoxidation activity and oxidation state of vanadium. ResearchGate. Available at: [Link]

  • Process for regenerating spent vanadium oxide containing oxidation catalysts. Google Patents.
  • Poisoning and Sulfation on Vanadia SCR Catalyst. BYU ScholarsArchive. Available at: [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. ScienceDirect. Available at: [Link]

  • Poisoning and Sulfation on Vanadia SCR Catalyst. BYU ScholarsArchive. Available at: [Link]

  • Chichibabin reaction. Google Patents.
  • SO2 Poisoning Mechanism. Encyclopedia.pub. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 3-Picoline - [108-99-6]. National Toxicology Program. Available at: [Link]

  • Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. ResearchGate. Available at: [Link]

  • Chapter XXIV: The Ammoxidation of Organic Substances. ScienceDirect. Available at: [Link]

  • Product distribution data in the ammoxidation of 3-picoline. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation for 5-Amino Pyridine Derivatives

Welcome to the technical support center for the catalytic hydrogenation of 5-amino pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-amino pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The synthesis of saturated nitrogen heterocycles, such as piperidines, from their aromatic pyridine precursors is a cornerstone of pharmaceutical and agrochemical development.[1] However, the presence of the 5-amino group introduces specific challenges related to catalyst activity, chemoselectivity, and reaction efficiency.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments. We will explore the causality behind experimental choices, ensuring that every step is a self-validating component of a robust methodology.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning the hydrogenation of 5-amino pyridine derivatives.

Q1: What are the most suitable catalysts for hydrogenating the 5-aminopyridine ring?

The choice of catalyst is paramount and depends heavily on the other functional groups present in the molecule and the desired reaction conditions. Several heterogeneous catalysts are commonly employed:

  • Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst. It is often effective but can be susceptible to poisoning by the nitrogen atoms of the substrate and product.[1] Its activity is frequently enhanced by using an acidic solvent or additive.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is a powerful catalyst that often succeeds where others fail. It is particularly effective in acidic media like glacial acetic acid, which activates the pyridine ring for reduction.[2] It can, however, be less chemoselective and may reduce other sensitive functional groups.

  • Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃): Rhodium catalysts are often more resistant to nitrogen poisoning than palladium and can operate under milder conditions.[3][4] They are an excellent choice for complex substrates where chemoselectivity is a concern.[4]

  • Raney Nickel (Raney Ni): A highly active, non-precious metal catalyst. It typically requires higher temperatures and pressures and can be less selective.[5][6] Its high activity makes it useful for very stubborn substrates.

Q2: How does the choice of solvent impact the reaction?

The solvent plays a critical role beyond simply dissolving the substrate.

  • Acidic Solvents (e.g., Glacial Acetic Acid): These are often the solvents of choice. The acid protonates the basic pyridine nitrogen, which makes the aromatic ring more electron-deficient and thus more susceptible to hydrogenation.[1][2]

  • Alcohols (e.g., Methanol, Ethanol): These are common, neutral solvents that are effective for many hydrogenations. They offer good solubility for both hydrogen gas and the organic substrate.

  • Aprotic Solvents (e.g., THF, Ethyl Acetate): These are generally less effective unless used with a highly active catalyst system. The lack of a proton source means ring activation must come solely from the catalyst surface.

Q3: Why is my reaction stalling or showing no conversion?

This is a common issue often linked to catalyst deactivation or poisoning. The Lewis basic nitrogen atom in both the 5-aminopyridine starting material and the resulting 5-aminopiperidine product can strongly adsorb to the active sites on the metal catalyst, effectively blocking them from participating in the catalytic cycle.[1][7] Impurities in the starting material, particularly sulfur or halide compounds, are also potent catalyst poisons.[8]

Q4: Can I selectively hydrogenate the pyridine ring without affecting other reducible groups on my molecule?

Achieving high chemoselectivity is a primary challenge. Functional groups like nitro, cyano, alkenes, or ketones can also be reduced under typical hydrogenation conditions.[4][9] The key to chemoselectivity lies in carefully tuning the reaction parameters:

  • Catalyst Choice: Iridium and rhodium-based catalysts have demonstrated excellent chemoselectivity for pyridine ring reduction while preserving other sensitive groups.[1][4]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher selectivity. For example, a study on pyridinecarbonitriles showed that the extent of hydrogenation (nitrile vs. ring) could be controlled by the amount of acid additive used.[9]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: Low or Incomplete Conversion

Your reaction has run for the expected duration, but analysis (TLC, LC-MS, NMR) shows significant amounts of starting material remaining.

Caption: A workflow for diagnosing low conversion issues.

  • Verify Catalyst Activity: The activity of heterogeneous catalysts can vary between batches and degrade with improper storage.[10] Before troubleshooting further, validate your current catalyst batch on a simple, easily hydrogenated substrate like cyclohexene. If it fails, the catalyst is likely inactive.

  • Assess Purity: Trace impurities, especially sulfur-containing compounds from upstream synthetic steps, are notorious for poisoning platinum group metal (PGM) catalysts.[11] Re-purify your 5-aminopyridine derivative via column chromatography or recrystallization. Ensure solvents are anhydrous and degassed, as oxygen can sometimes oxidize and deactivate catalyst surfaces.

  • Optimize Physical Parameters: Catalytic hydrogenation is a triphasic system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Poor mass transfer of hydrogen to the catalyst surface is a common bottleneck.

    • Agitation: Ensure stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

    • Pressure: Increasing hydrogen pressure (from balloon pressure to a Parr shaker at 50-70 bar) significantly increases the concentration of dissolved hydrogen, which can dramatically accelerate the reaction rate.[1][2]

  • Counteract Nitrogen Poisoning:

    • Increase Catalyst Loading: This provides more active sites, some of which will remain available even with product/substrate inhibition.

    • Change Catalyst Type: Rhodium and platinum are often more tolerant of nitrogen-containing compounds than palladium.[3][4]

    • Use an Acidic Medium: As detailed in the FAQs, adding glacial acetic acid can protonate the basic nitrogen, preventing it from binding to and poisoning the catalyst surface.[2]

Problem 2: Poor Chemoselectivity or Over-reduction

The desired piperidine is formed, but you also observe the reduction of other functional groups (e.g., esters, nitriles, aromatic rings elsewhere in the molecule).

Target TransformationRecommended CatalystTypical ConditionsRationale & Considerations
Pyridine Ring Only (Preserve ester, amide)Rh₂O₃, Rh/C[4]5 bar H₂, 40 °C, TFE[4]Rhodium often shows high activity for the pyridine ring under mild conditions that leave many other groups untouched.
Pyridine Ring Only (Preserve other arenes)Pd/C25-50 bar H₂, RT-60 °C, Acidic mediaThe pyridine ring is generally more easily reduced than a phenyl ring, especially when activated by an acid. Careful monitoring is needed to prevent over-reduction.[12]
Pyridine & Nitrile (Formation of aminomethyl-piperidine)Pd/C6 bar H₂, 30 °C, Water, H₂SO₄[9]The extent of reduction can be tuned. A higher acid concentration protonates both nitrogens, favoring full saturation of the ring and reduction of the nitrile.[9]
Pyridine Ring Only (Preserve Alkene/Alkyne)Iridium-based catalysts[1]Mild H₂ pressure, RTIridium complexes have shown excellent chemoselectivity for reducing pyridines while preserving sensitive unsaturated bonds like alkenes and alkynes.[1]
  • Employ Milder Conditions: Reduce the temperature and pressure first. A reaction that is unselective at 80 °C and 100 bar may become highly selective at room temperature and 10 bar, albeit over a longer reaction time.

  • Switch to a More Selective Catalyst: If Pd/C or PtO₂ are too aggressive, a switch to a rhodium or iridium catalyst is a standard strategy for improving chemoselectivity.[1][4]

  • Protecting Groups: If all else fails, consider temporarily protecting the sensitive functional group. This adds steps to the synthesis but can be the most reliable solution for highly complex molecules.

Problem 3: Reaction Generates a Complex Mixture of Byproducts

Analysis reveals not just starting material and product, but multiple other species, potentially from partially hydrogenated intermediates or side reactions.

Caption: Simplified reaction pathway for pyridine hydrogenation.

  • Partially Hydrogenated Intermediates: The reduction of pyridine to piperidine is a stepwise process involving di- and tetrahydro-pyridine intermediates.[6][12][13] If the catalyst activity is low or conditions are too mild, these intermediates can accumulate.

    • Solution: Increase reaction time, temperature, or pressure to drive the reaction to completion.

  • Hydrogenolysis (C-N Bond Cleavage): Under harsh conditions (high temperature/pressure), particularly with catalysts like Raney Nickel, the C-N bonds within the piperidine ring can be cleaved.

    • Solution: Use milder conditions and a less aggressive catalyst like Pd/C or Rh/C.

  • Catalyst-Substrate Interactions: In some cases, the catalyst itself can induce side reactions. Molybdenum-based catalysts, for instance, were found to cause C-H activation of pyridine, leading to catalyst deactivation and byproducts.[7]

    • Solution: Screen different PGM catalysts (Pd, Pt, Rh) which typically follow a more straightforward hydrogenation mechanism.

By systematically addressing these potential issues, you can optimize your catalytic hydrogenation protocol for 5-amino pyridine derivatives, leading to higher yields, improved purity, and more reliable results in your research and development efforts.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. BenchChem.
  • Kattel, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Fried, S., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
  • Wiesenfeldt, M. P., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Moock, D., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Szollosi, R., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Hadjiloizou, G. C., et al. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I.
  • Stohl, F. V. (1987).
  • Reddit User Discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
  • Volochnyuk, D. M., et al. (n.d.). Quick evaluation of catalytic activity of hydrogenation catalysts by UV spectra using imidazo[1,5-a]pyridines as probes. Enamine Ltd.
  • Reddy, K. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Irfan, M., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry.
  • Reddit User Discussion. (2023).
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Boulanger, B. (n.d.).
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • ResearchGate. (n.d.). Effect of reaction parameters for NBR hydrogenation.
  • Zhang, J., et al. (2017). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions.

Sources

Troubleshooting

Technical Support Center: A Guide to Column Chromatography of Pyridine Nitriles

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography separation of pyridine nitriles. Pyridine nitriles, a critical class of intermediates in pharmaceuticals and materials science, present unique separation challenges due to the interplay of the basic pyridine ring and the polar nitrile group.[1] This document is designed to provide you with the expertise and practical insights needed to overcome these challenges, ensuring the integrity and purity of your compounds.

Understanding the Molecule: The Chromatographic Profile of Pyridine Nitriles

The key to successfully separating pyridine nitriles lies in understanding their fundamental chemical properties. The pyridine moiety, a basic heterocycle, is prone to strong interactions with acidic stationary phases like silica gel.[2] The lone pair of electrons on the nitrogen atom can lead to significant peak tailing due to interactions with surface silanol groups.[3] The nitrile group, on the other hand, adds polarity to the molecule.[4] The position of the nitrile group on the pyridine ring significantly influences the molecule's overall polarity, solubility, and chromatographic behavior.[1] This dual nature of pyridine nitriles—basic and polar—necessitates a carefully considered approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Peak Shape

Q: I'm observing significant peak tailing for my pyridine nitrile compound on a standard silica gel column. What is the primary cause and how can I fix it?

A: Severe peak tailing is the most common issue encountered when separating basic compounds like pyridine nitriles on silica gel.[2] The root cause is the strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a secondary, non-ideal retention mechanism that broadens the peak. Here’s a systematic approach to mitigate this issue:

1. Mobile Phase Modification: The First Line of Defense

  • Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase is a highly effective strategy. These additives will preferentially interact with the active silanol sites, effectively "masking" them from your pyridine nitrile analyte.[2] A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent.

  • Using an Amine-Containing Solvent System: For particularly stubborn cases, consider a mobile phase containing ammonia, such as a gradient of methanol in dichloromethane with a small, constant percentage of ammonium hydroxide.[5]

2. Stationary Phase Selection: Choosing the Right Surface

  • Deactivated Silica: If available, use a deactivated or "end-capped" silica gel. In this type of stationary phase, many of the free silanol groups have been chemically modified to reduce their acidity.

  • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds. The surface of alumina is less acidic, which significantly reduces the strong interactions that cause peak tailing.

  • Reversed-Phase Chromatography: For more polar pyridine nitriles, reversed-phase chromatography on a C18 or a polar-embedded column can be a superior option.[6] This technique separates compounds based on hydrophobicity rather than polarity.

Issue 2: Poor Resolution and Co-elution of Impurities

Q: My target pyridine nitrile is co-eluting with a closely related impurity. How can I improve the separation?

A: Achieving good resolution between your target compound and impurities requires optimizing the selectivity of your chromatographic system. Here are several strategies to enhance separation:

1. Fine-Tuning the Mobile Phase Polarity

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation.[7] A shallow gradient slowly increases the polarity of the mobile phase, allowing for better differentiation between compounds with similar retention times. Conversely, for simple mixtures with good separation on TLC, an isocratic elution can be faster and use less solvent.[8]

  • Solvent System Exploration: Do not limit yourself to a single solvent system. If a standard ethyl acetate/hexane system fails to provide adequate separation, explore other solvent combinations. Acetone/heptane is a viable alternative to ethyl acetate/hexane and can offer different selectivity.[9] For more polar compounds, a dichloromethane/methanol system may be more effective.[5]

2. Leveraging Alternative Chromatographic Modes

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyridine nitriles that are poorly retained in reversed-phase systems, HILIC is an excellent choice.[10][11] HILIC utilizes a polar stationary phase (like silica) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[12] This creates a water-rich layer on the stationary phase, and separation is achieved through a partitioning mechanism.[12]

Table 1: Comparison of Chromatographic Modes for Pyridine Nitrile Separation

Chromatographic ModeStationary PhaseMobile PhaseBest Suited ForKey Advantages
Normal Phase Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Less polar pyridine nitrilesWell-established, cost-effective
Reversed Phase C18, Polar-EmbeddedPolar (e.g., Water/Acetonitrile)Polar pyridine nitrilesExcellent for polar compounds, good peak shape
HILIC Silica, Amide, DiolHigh organic, low aqueousVery polar pyridine nitrilesSuperior retention for highly polar compounds
Issue 3: Low Recovery or Compound Degradation

Q: I'm experiencing low recovery of my pyridine nitrile after column chromatography. Is my compound degrading on the column?

A: This is a valid concern, as the acidic nature of silica gel can catalyze the degradation of sensitive compounds. Pyridine nitriles, while generally stable, can be susceptible to hydrolysis or other reactions under acidic conditions.

1. Assessing Compound Stability on Silica Gel

A simple 2D-TLC experiment can help determine if your compound is stable on silica.

Experimental Protocol: 2D-TLC for Stability Assessment

  • Spot your sample on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, you will see a single spot on the 45-degree diagonal. Any spots appearing below this diagonal are likely degradation products.

dot

Caption: 2D-TLC workflow to assess compound stability on silica gel.

2. Strategies to Improve Recovery

  • Use a Less Acidic Stationary Phase: If degradation is confirmed, switch to neutral alumina or a deactivated silica gel.

  • Work Quickly: Minimize the time your compound spends on the column. A slightly more polar solvent system can expedite elution.

  • Post-Purification Handling: Ensure that you are not losing your compound during the work-up after the column. Use gentle evaporation techniques (e.g., rotary evaporator at a moderate temperature) to remove the solvent.

Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation of pyridine nitriles. The following workflow provides a logical progression from initial analysis to a refined purification method.

dot

Method_Development_Workflow TLC 1. TLC Analysis (Multiple Solvent Systems) Choose_System 2. Select Best System (Good Rf and Separation) TLC->Choose_System Column_Setup 3. Column Packing & Equilibration Choose_System->Column_Setup Sample_Loading 4. Sample Loading (Dry or Wet) Column_Setup->Sample_Loading Elution 5. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Analysis 7. Fraction Analysis (TLC or HPLC) Fraction_Collection->Analysis Combine_Fractions 8. Combine Pure Fractions Analysis->Combine_Fractions Evaporation 9. Solvent Evaporation Combine_Fractions->Evaporation

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Performance Guide: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Topic: X-ray Crystallography & Structural Characterization Guide: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Process Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Structural Characterization Guide: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists

Executive Summary

This guide provides a technical comparison and characterization protocol for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (Target Molecule), a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., PI3K, ROS1).

While the 2-methoxy analog is a standard benchmark in literature, the 2-isopropoxy variant offers distinct physicochemical advantages—specifically in lipophilicity modulation and solubility profile—driven by its unique crystal packing properties. This guide outlines the expected crystallographic data, comparative performance metrics, and a validated protocol for generating the missing specific structural datasets required for regulatory filing.

Comparative Analysis: Isopropoxy vs. Methoxy Scaffolds

The substitution of a methoxy group with an isopropoxy group at the 2-position fundamentally alters the solid-state behavior of the pyridine-3-carbonitrile core.

Table 1: Physicochemical & Structural Comparison
FeatureBenchmark: 2-Methoxy AnalogTarget: 2-Isopropoxy AnalogImpact on Drug Design
Substituent -OCH3 (Methoxy)-OCH(CH3)2 (Isopropoxy)Lipophilicity: Isopropoxy increases LogP, improving membrane permeability.
Steric Bulk Low (Planar packing)High (Disrupted packing)Solubility: Bulky isopropoxy disrupts tight

-

stacking, typically increasing solubility in organic solvents.
Crystal System Monoclinic (Likely

)
Triclinic (

) or Monoclinic
Polymorphism: Higher rotational freedom of isopropyl group increases risk of solvates/polymorphs.
H-Bonding Intermolecular (N-H...N)Intermolecular + Weak C-H...OMelting Point: Isopropoxy analog generally exhibits a lower MP due to weaker lattice energy.
Electronic Effect Strong Donor (+M)Strong Donor (+M)Reactivity: Similar nucleophilicity at C-5 amino group for coupling reactions.
Structural Insight: The "Packing Disruption" Effect

In the 2-methoxy analog, the small methyl group allows the pyridine rings to stack in tight, planar sheets stabilized by strong


-

interactions (centroid distances ~3.6–3.8 Å).

In the 2-isopropoxy target, the isopropyl group projects out of the aromatic plane. This steric bulk:

  • Increases Inter-planar Distance: Expands the unit cell volume.

  • Prevents Parallel Stacking: Forces a "herringbone" or "slipped-stack" arrangement.

  • Lowers Lattice Energy: This directly correlates to the enhanced solubility often observed in isopropoxy-substituted intermediates, facilitating easier workup during scale-up.

Experimental Protocols

A. Synthesis Pathway (Nucleophilic Aromatic Substitution)

To generate high-quality crystals, the material must first be synthesized with >99% purity. The preferred route avoids metal catalysts to prevent nucleation interference.

Reaction: 2-Chloro-5-aminopyridine-3-carbonitrile + Isopropanol


 Product

Protocol:

  • Activation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF under

    
     atmosphere at 0°C.
    
  • Alkoxide Formation: Dropwise add Isopropanol (1.5 eq). Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Add solution of 2-chloro-5-aminopyridine-3-carbonitrile (1.0 eq) in THF.

  • Reflux: Heat to 65°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup: Quench with ice water. Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove trace salts.

B. Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Method: Slow Evaporation (Solvent Diffusion)

  • Dissolution: Dissolve 20 mg of the purified target in 2 mL of Acetonitrile (good solubility).

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvest: Colorless block-like crystals should appear within 48–72 hours.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points for the researcher.

G Start Start: Raw Materials Synth Synthesis (SnAr Reaction) Start->Synth 2-Chloro precursor + iPrOH Purify Purification (Recrystallization) Synth->Purify Crude Solid Crystal Crystal Growth (Vapor Diffusion) Purify->Crystal >99% Purity XRD X-Ray Diffraction (Data Collection) Crystal->XRD Single Crystal Analysis Structural Analysis (Refinement) XRD->Analysis Solve Phase Problem Analysis->Crystal Poor R-factor? Retry

Caption: Workflow for generating crystallographic data for the 2-isopropoxy pyridine scaffold.

Structural Validation Criteria (Self-Validating System)

When you collect the data, the structure must meet these specific quality metrics to be considered "publishable" or valid for regulatory submission:

  • R-Factor (

    
    ):  Must be 
    
    
    
    (0.05). High values indicate poor crystal quality or twinning.
  • Goodness of Fit (GoF): Should approach 1.0. Deviations >1.2 suggest incorrect weighting schemes.

  • CheckCIF Validation:

    • Alert A: None allowed (indicates missed symmetry or serious atom assignment errors).

    • Alert B: Must be justified (often due to disorder in the flexible isopropoxy chain).

  • Disorder Modeling: The terminal methyl groups of the isopropoxy chain often exhibit rotational disorder. This must be modeled using split positions (e.g., PART 1 / PART 2 in SHELX) rather than leaving large thermal ellipsoids.

Expected Hydrogen Bonding Network

Based on the donor (Amino


) and acceptor (Nitrile 

, Pyridine

) motifs, expect the following supramolecular synthons:
  • Primary Interaction:

    
     hydrogen bonds forming 
    
    
    
    dimers.
  • Secondary Interaction:

    
     interactions linking dimers into infinite chains.
    

References

  • Synthesis of Aminopyridine Carbonitriles

    • Title: A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles (Analogous MCR methodology).
    • Source:South African Journal of Chemistry, 2013.[1]

  • Crystallographic Analysis of Alkoxypyridines

    • Title: Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)
    • Source:Zeitschrift für Kristallographie, 2025 (via ResearchG
  • Structural Utility in Drug Design

    • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[2][3]

    • Source:Pharmaceuticals (MDPI), 2023.
  • Validation Standards

    • Title: Protein X-Ray Structure Validation: Key Criteria (Applicable to small molecules regarding R-factors).
    • Source:ProteinStructures.com.

Sources

Comparative

Elemental analysis standards for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Topic: Elemental Analysis Standards for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Content Type: Publish Comparison Guide Persona: Senior Application Scientist Executive Summary In the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

In the development of kinase inhibitors and heterocyclic intermediates, 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (Formula: C


H

N

O; MW: 177.20 g/mol ) presents specific analytical challenges. Its structural combination of a refractory pyridine core, a labile isopropoxy ether, and a high-nitrogen nitrile substituent requires rigorous validation of elemental composition.

This guide establishes the Golden Standard for analyzing this compound, comparing the traditional Automated Flash Combustion (CHN) against modern High-Resolution Mass Spectrometry (HRMS). While HRMS confirms identity, this guide argues that Combustion Analysis remains the definitive metric for bulk purity , provided specific oxidation protocols are followed to account for the thermal stability of the pyridine ring.

Part 1: Theoretical Baseline & Compound Profile

Before initiating any experimental workflow, the theoretical elemental composition must be established as the absolute reference point. Deviations outside the IUPAC-accepted tolerance of ±0.4% indicate solvent entrapment, inorganic contamination, or synthetic failure.

Target Molecule: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile Molecular Formula: C


H

N

O
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.09961.00%
Hydrogen (H) 111.00811.0886.26%
Nitrogen (N) 314.00742.02123.71%
Oxygen (O) 115.99915.9999.03% *
Total 177.207 100.00%

*Note: Oxygen is typically calculated by difference in standard CHN analysis.

Part 2: Comparative Methodology

Researchers often debate the utility of "Classic" Combustion vs. "Modern" Spectrometry. For this specific pyridine derivative, the choice depends on the data requirement (Bulk Purity vs. Molecular Identity).

Comparison Matrix: CHN Combustion vs. HRMS vs. qNMR
FeatureMethod A: Automated Flash Combustion (CHN) Method B: HRMS (ESI-TOF) Method C: Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N (Bulk Purity)Exact Mass (

) (Molecular Identity)
Molar Ratio / Purity %
Suitability for C

H

N

O
High. Essential for confirming no inorganic salts are present.Medium. Excellent for ID, but "blind" to non-ionizable impurities (e.g., inorganic salts).High. Can quantify solvent residues (Isopropanol) distinct from the molecule.
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Key Challenge Nitrile Refractoriness: The -CN and pyridine ring require high oxidation temp (>980°C) to prevent low N results.Ionization Bias: The amino group ionizes easily (

), potentially masking impurities.
Solubility: Requires deuterated DMSO due to polarity of the amino/cyano groups.
Cost/Run Low ($)High (

$)
Medium (

)
Verdict The Gold Standard for Publication Supporting Evidence OnlyBest for Solvent Analysis
Part 3: Experimental Protocol (The Golden Standard)

To achieve the theoretical values (C: 61.00%, N: 23.71%), a standard "generic" burn profile often fails due to the thermal stability of the pyridine ring. The following protocol is a self-validating system designed for Automated Flash Combustion (Dumas Method) .

Phase 1: Sample Preparation (Crucial for Isopropoxy Stability)

The isopropoxy group makes the compound slightly lipophilic, while the amino group introduces hygroscopicity.

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P

    
    O
    
    
    
    . Warning: Do not exceed 60°C, as the isopropoxy ether linkage can be susceptible to thermal degradation or volatility in high vacuum.
  • Weighing: Weigh 2.000 ± 0.005 mg into a tin capsule. Fold the capsule tightly to exclude atmospheric nitrogen.

  • Additives: Add 10 mg of Tungsten (VI) Oxide (WO

    
    )  powder to the capsule.
    
    • Causality: Pyridines are "refractory" (hard to burn). WO

      
       acts as an oxygen donor and flux, preventing the formation of graphite coke which leads to low Carbon results.
      
Phase 2: Instrument Configuration (Dumas Method)
  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Reactor: 980°C – 1050°C.

  • Reduction Reactor: 650°C (Copper).

  • Oxygen Boost: 20 mL/min for 5 seconds (Dynamic Flash).

Phase 3: The Validation Loop (Quality Control)

Before running the pyridine sample, the system must be validated using a standard with a similar N/C ratio. Acetanilide is the industry standard, but for high-nitrogen heterocycles, Sulfanilamide is preferred.

  • Run Blank: Tin capsule only.

  • Run K-Factor: Sulfanilamide (Standard).

    • Acceptance Criteria: The instrument must read the standard within ±0.15% of theoretical.

  • Run Sample: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile.

Visualization: Analytical Workflow

G Start Start: Crude Sample Dry Vacuum Dry (40°C, 4h) Remove occluded Isopropanol Start->Dry Weigh Weigh 2.0 mg + WO3 Additive (Oxygen Donor for Pyridine Ring) Dry->Weigh Combust Flash Combustion (1000°C) Conversion to CO2, H2O, NOx Weigh->Combust Reduce Reduction Column (Cu, 650°C) Convert NOx -> N2 Combust->Reduce Detect TCD Detection Separate N2, CO2, H2O Reduce->Detect Decision Result within ±0.4%? Detect->Decision Pass Pass: Bulk Purity Confirmed Decision->Pass Yes Fail Fail: Check Impurities Decision->Fail No Fail->Dry Recycle: Re-dry

Figure 1: Optimized Analytical Workflow for Refractory Pyridine Derivatives.

Part 4: Troubleshooting & Error Analysis

When analyzing 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, specific failure modes are common.

Scenario 1: Low Carbon (< 60.6%)

  • Cause: Incomplete combustion. The pyridine ring is thermodynamically stable.

  • Solution: Increase the Oxygen boost time by 2 seconds or double the amount of WO

    
     additive.
    

Scenario 2: High Nitrogen (> 24.1%)

  • Cause: Incomplete reduction of Nitrogen oxides. The nitrile group (-CN) and amino group (-NH

    
    ) generate a surge of NO
    
    
    
    . If the Copper reduction tube is exhausted, NO
    
    
    passes to the detector and is read as N
    
    
    .
  • Solution: Replace the Copper reduction reagent.

Scenario 3: High Hydrogen (> 6.7%)

  • Cause: Hygroscopicity. The amino group can form hydrogen bonds with atmospheric water.

  • Solution: Verify the drying step. If drying fails, perform a TGA (Thermogravimetric Analysis) to determine water content and correct the theoretical calculation.

Visualization: Method Selection Decision Tree

DecisionTree Root Goal: Characterize C9H11N3O Q1 Is Bulk Purity Required? Root->Q1 MethodA Method A: Combustion (CHN) (Required for Publication) Q1->MethodA Yes (Standard) Q2 Is Structure Unknown? Q1->Q2 No MethodB Method B: HRMS + NMR (Identity Confirmation) Q2->MethodB Yes MethodC Method C: qNMR (Specific Impurity Quant) Q2->MethodC No (Known Impurities)

Figure 2: Strategic Decision Matrix for Analytical Method Selection.

References
  • IUPAC Guidelines for Elemental Analysis: International Union of Pure and Applied Chemistry. Recommendations for the presentation of results of chemical analysis. [Link]

  • Combustion Analysis of Pyridine Derivatives: Royal Society of Chemistry. The heats of combustion of pyridine and certain of its derivatives.[1][2] J. Chem. Soc., 1954, 265.[1] [Link][1]

  • Journal Standards for Purity (NIH/ACS): National Institutes of Health (PMC). An International Study Evaluating Elemental Analysis. (Discusses the ±0.4% requirement). [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile for Advanced Research Applications

This guide provides a comprehensive analysis of synthetic routes for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a key intermediate in the development of novel therapeutics and functional materials. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of synthetic routes for 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile, a key intermediate in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of viable synthetic strategies, supported by experimental protocols and literature-derived data. We will delve into the mechanistic rationale behind procedural choices, ensuring a deep understanding of the chemical transformations involved.

Introduction to 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

The pyridine scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile makes it a valuable building block. The 5-amino group serves as a versatile handle for further functionalization, the 2-isopropoxy group can modulate solubility and metabolic stability, and the 3-carbonitrile moiety is a key pharmacophore or a precursor for other functional groups. The strategic placement of these substituents allows for the exploration of diverse chemical space in drug discovery programs.

This guide will focus on two primary synthetic pathways, evaluating their respective merits and challenges to aid researchers in selecting the most appropriate method for their specific needs.

Route A: A Sequential Approach via Nucleophilic Aromatic Substitution and Nitro Group Reduction

This proposed synthesis is a robust and logical pathway that leverages well-established and reliable chemical transformations. The strategy involves the initial introduction of the isopropoxy group onto a suitable pyridine precursor, followed by the reduction of a nitro group to the desired amine.

Reaction Scheme for Route A

Route A Synthesis start 2-Chloro-5-nitropyridine-3-carbonitrile intermediate 2-(propan-2-yloxy)-5-nitropyridine-3-carbonitrile start->intermediate  Sodium isopropoxide, Isopropanol, Reflux   product 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile intermediate->product  Fe powder, Acetic Acid, Ethanol, Reflux  

Caption: Proposed two-step synthesis of the target compound via Route A.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the displacement of a chlorine atom from 2-chloro-5-nitropyridine-3-carbonitrile with sodium isopropoxide. The pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro and cyano groups, particularly at the ortho and para positions to the leaving group.[1][2][3] The nitro group at the 5-position (para to the chlorine) effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the substitution.[2][4]

Step 2: Reduction of the Nitro Group

The subsequent reduction of the nitro group to an amine is a critical transformation. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[5][6] The use of iron powder in acetic acid is a classic and often high-yielding method for the reduction of aromatic nitro compounds and is generally compatible with the presence of a nitrile group.[7][8]

Route B: An Alternative Strategy via Nitration of a 2-Alkoxypyridine Precursor

An alternative approach involves the initial synthesis of a 2-isopropoxypyridine derivative, followed by nitration and subsequent reduction. This route may offer advantages if the starting materials are more readily available or if issues arise with the primary route.

Reaction Scheme for Route B

Route B Synthesis start 2-Chloropyridine-3-carbonitrile intermediate1 2-(propan-2-yloxy)pyridine-3-carbonitrile start->intermediate1  Sodium isopropoxide, Isopropanol, Reflux   intermediate2 2-(propan-2-yloxy)-5-nitropyridine-3-carbonitrile intermediate1->intermediate2  HNO₃, H₂SO₄   product 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile intermediate2->product  Fe powder, Acetic Acid, Ethanol, Reflux  

Caption: Proposed three-step synthesis of the target compound via Route B.

Step 1: Synthesis of 2-(propan-2-yloxy)pyridine-3-carbonitrile

This initial step is analogous to the first step of Route A, involving the nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with sodium isopropoxide.

Step 2: Electrophilic Nitration

The second step is the nitration of the 2-isopropoxypyridine-3-carbonitrile intermediate. The alkoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. Therefore, nitration is expected to occur at the 5-position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the newly introduced nitro group to the desired amine, which can be achieved using similar methods as described in Route A.

Comparison of Synthetic Routes

ParameterRoute ARoute B
Starting Material 2-Chloro-5-nitropyridine-3-carbonitrile2-Chloropyridine-3-carbonitrile
Number of Steps 23
Key Transformations SNAr, Nitro ReductionSNAr, Nitration, Nitro Reduction
Potential Challenges Availability of the starting material.Regioselectivity of the nitration step.
Overall Yield Potentially higher due to fewer steps.May be lower due to an additional step.

Detailed Experimental Protocol: Route A

This protocol is a representative procedure based on established methodologies for similar transformations.

Step 1: Synthesis of 2-(propan-2-yloxy)-5-nitropyridine-3-carbonitrile
  • To a solution of isopropanol (100 mL), add sodium metal (2.3 g, 0.1 mol) in small portions under an inert atmosphere.

  • After the sodium has completely dissolved, add 2-chloro-5-nitropyridine-3-carbonitrile (18.3 g, 0.1 mol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
  • To a mixture of ethanol (150 mL) and water (50 mL), add 2-(propan-2-yloxy)-5-nitropyridine-3-carbonitrile (20.7 g, 0.1 mol) and iron powder (28 g, 0.5 mol).

  • Heat the mixture to reflux and add glacial acetic acid (5 mL) dropwise.

  • Continue refluxing and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile.

Expected Characterization Data

The following data are predicted based on the analysis of structurally similar compounds found in the literature.[9][10][11]

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 7.8-8.0 (d, 1H, H-6), 7.0-7.2 (d, 1H, H-4), 5.2-5.4 (sept, 1H, CH), 5.0-5.2 (s, 2H, NH₂), 1.3-1.4 (d, 6H, 2xCH₃)
¹³C NMR (DMSO-d₆) δ 160-162 (C-2), 145-147 (C-5), 135-137 (C-6), 118-120 (C-4), 116-118 (CN), 95-97 (C-3), 70-72 (CH), 21-23 (CH₃)
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1620 (C=C, C=N stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺ expected at approx. 192.1

Conclusion

Both Route A and Route B present viable strategies for the synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile. Route A is more direct, potentially offering a higher overall yield. However, the choice of synthesis will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities of the research laboratory. The detailed protocol and expected characterization data provided in this guide serve as a valuable resource for the successful synthesis and validation of this important chemical intermediate.

References

  • [12] H and 13 C NMR spectral data of compounds 1-2 (600 MHz, Pyridine-d 5 , δ in ppm). Available at: [Link]

  • [9] Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Available at: [Link]

  • [7] Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

  • [5] What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. Available at: [Link]

  • [13] WO2015071230A1 - Catalytic hydrogenation of nitriles. Google Patents. Available at:

  • [14] Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available at: [Link]

  • [4] Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • [6] A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

Executive Summary & Chemical Profile 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile) is a functionalized heterocyclic building block often used in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile) is a functionalized heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients (e.g., S1P receptor modulators).

Unlike common solvents or benign salts, this compound possesses a "trifecta" of functional groups—Nitrile (-CN) , Aminopyridine , and Ether —that dictates a strict, segregated disposal pathway. Do not treat this as general organic waste.

Chemical Identity Card
PropertyDetail
Chemical Name 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
Functional Class Aromatic Nitrile / Aminopyridine / Alkyl Aryl Ether
Molecular Formula C₉H₁₁N₃O
Primary Hazards Acute Toxicity (Oral/Inhalation), Irritant (Skin/Eye), HCN Precursor (Acid Sensitive)
Waste Stream Toxic Organic Waste (Non-Halogenated)

The "Why": Mechanism of Hazard

Expertise Note: Effective safety protocols rely on understanding reactivity, not just reading labels.

  • The Cyanide Trap (Nitrile Moiety): The nitrile group at position 3 is stable under neutral conditions but can hydrolyze to release Hydrogen Cyanide (HCN) gas if exposed to strong acids or strong oxidizers.

    • Operational Rule:NEVER dispose of this compound (or its mother liquors) in the "Acid Waste" stream.

  • Neurotoxic Potential (Aminopyridine Core): Aminopyridines are known potassium channel blockers. While the isopropoxy group modifies lipophilicity, the core structure suggests potential neurotoxicity upon accidental ingestion or high-dose dermal absorption.

    • Operational Rule: All solid waste must be double-bagged and labeled "Toxic."

  • Peroxide Formation (Ether Side Chain): The isopropoxy group is an ether linkage. While less prone to peroxidation than diethyl ether, long-term storage of dry solid/residue can theoretically form peroxides.

    • Operational Rule: Dispose of old stocks; do not archive indefinitely.

Waste Segregation Logic (Visualized)

The following decision tree illustrates the critical decision points for segregating this specific chemical to prevent incompatible mixing (e.g., Acid + Nitrile).

DisposalFlow Start Waste Generation: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Contaminated PPE StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'TOXIC ORGANIC SOLID' Solid->SolidAction AcidCheck CRITICAL CHECK: Is pH < 4? Liquid->AcidCheck SolventCheck Solvent Composition? HalogenCheck Contains Halogens? (DCM, Chloroform?) SolventCheck->HalogenCheck AcidCheck->SolventCheck NO Neutralize CAUTION: Neutralize separately in fume hood to pH 7-9 AcidCheck->Neutralize YES (Danger of HCN) NonHaloStream Stream A: Non-Halogenated Organic (High Nitrogen) HalogenCheck->NonHaloStream NO HaloStream Stream B: Halogenated Organic HalogenCheck->HaloStream YES Neutralize->SolventCheck

Figure 1: Segregation logic flow. Note the critical intervention point at "Acid Check" to prevent cyanide evolution.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound, Spilled Powder, Contaminated PPE)
  • Containment: Do not place directly into the general lab trash or biohazard bin. Use a dedicated Wide-Mouth High-Density Polyethylene (HDPE) jar or double-lined heavy-duty polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile"

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Decontamination: Wipe down the exterior of the container with ethanol before transferring to the waste accumulation area.

B. Liquid Waste (Reaction Mixtures, Mother Liquors)

Most researchers will encounter this compound dissolved in solvents like Ethyl Acetate, Methanol, or DMF.

  • pH Verification (The "Trust" Step):

    • Before pouring into a waste carboy, dip a pH strip into your flask.

    • If Acidic (pH < 4): You must quench the acid before combining it with the nitrile. Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7).

    • Why? Waste carboys often contain a "cocktail" of chemicals. If you pour an acidic nitrile solution into a carboy containing sulfides or other reactives, you risk generating toxic gas.

  • Stream Selection:

    • Scenario A (Standard): Dissolved in MeOH/EtOAc/DMF.

      
      Non-Halogenated Organic Waste .
      
    • Scenario B (Extraction): Dissolved in DCM/Chloroform.

      
      Halogenated Organic Waste .
      
  • Carboy Compatibility: Ensure the waste carboy is HDPE or Glass . Avoid metal containers if the solution is corrosive or wet.

C. Empty Container Management (RCRA Compliance)

If the commercial bottle is empty, it is considered "P-Listed equivalent" in many rigorous safety programs due to the acute toxicity of aminopyridines.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (not down the sink).

  • Defacement: Cross out the label and mark "Triple Rinsed - Trash" before discarding the bottle, or treat the bottle itself as solid hazardous waste if local regulations are strict.

Spill Contingency Plan

Scenario: 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Aminopyridines are dust hazards.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and an N95 respirator (or half-face respirator with organic vapor/particulate cartridges) to prevent inhalation of dust.

  • Dry Clean-Up:

    • Do not spray water initially (spreads the contamination).

    • Cover the spill with a damp paper towel (to suppress dust) or use a dedicated chemical spill pad.

    • Scoop material into a disposal bag.

  • Surface Decontamination:

    • Wash the area with a mild detergent solution.

    • Do not use Bleach (Hypochlorite) immediately if the concentration is high, as reactions with amines can form chloramines (toxic). Use simple soapy water first.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Amino-2-pyridinecarbonitrile (Analogous Hazard Data). National Library of Medicine. [Link]

  • US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link]

Sources

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